(R)-1-Cbz-3-aminopiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBPDLWODIXHK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363799 | |
| Record name | (R)-1-Cbz-3-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044560-96-4 | |
| Record name | (R)-1-Cbz-3-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Cbz-3-aminopiperidine chemical properties and structure
An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine
Introduction
This compound, also known as (R)-benzyl 3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile bifunctional building block, it incorporates a semi-rigid piperidine scaffold with two distinct amine functionalities: a primary amine at the 3-position and a secondary amine within the ring, protected by a carboxybenzyl (Cbz) group. This specific stereoisomer is a crucial intermediate in the stereoselective synthesis of numerous high-value pharmaceutical agents, most notably dipeptidyl peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and drug development professionals.
Chemical Structure and Identifiers
The structure of this compound features a piperidine ring with a primary amino group at the chiral center on the third carbon and a Cbz protecting group on the ring's nitrogen atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | benzyl (3R)-3-aminopiperidine-1-carboxylate |
| CAS Number | 1044560-96-4[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂[1][2] |
| Molecular Weight | 234.29 g/mol [1][2] |
| SMILES | N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1[1] |
| InChI | InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1[1] |
| InChIKey | PBFBPDLWODIXHK-GFCCVEGCSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and use in synthesis.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Yellow oil or liquid[3] |
| Boiling Point | 367.2 ± 42.0 °C (Predicted)[3] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 10.33 ± 0.20 (Predicted)[3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C[3] |
| Chemical Stability | Stable under recommended storage conditions.[4] Incompatible with strong oxidizing agents[4] |
Synthesis and Purification
The enantioselective synthesis of this compound is a key challenge. Modern biocatalytic methods offer a green and efficient alternative to classical chemical resolutions. One such approach involves a multi-enzyme cascade.[5][6]
Experimental Protocol: Biocatalytic Synthesis from D-Ornithinol
This protocol describes a one-pot enzymatic cascade for the synthesis of enantiopure this compound, adapted from literature for the L-isomer.[5][6] The process starts with N-α-Cbz protected D-ornithinol.
Materials:
-
N-α-Cbz-D-ornithinol
-
Galactose Oxidase (GOase) variant
-
Imine Reductase (IRED)
-
Sodium phosphate buffer (NaPi, pH 7.5-8.0)
-
Catalase
-
Ammonium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve N-α-Cbz-D-ornithinol (e.g., 3 mM) in sodium phosphate buffer (pH 8.0).
-
Enzyme Addition: Add the GOase variant (e.g., 1 mg/mL), the selected IRED (e.g., 0.25 mg/mL), catalase, and any necessary cofactors for the IRED.
-
Incubation: The reaction mixture is incubated at 30°C with gentle agitation (e.g., 200 rpm) for 16-24 hours. The GOase oxidizes the terminal alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then stereoselectively reduces the imine to the final product.
-
Reaction Quenching: The reaction is quenched by adding an equal volume of ethyl acetate.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The product can be further purified using flash column chromatography on silica gel.
Caption: One-pot enzymatic cascade for the synthesis of this compound.
Analytical Methodologies
Ensuring the chemical purity and enantiomeric excess (ee) of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess of 3-aminopiperidine derivatives after derivatization.[7]
Materials:
-
This compound sample
-
Benzoyl chloride (derivatizing agent)
-
Anhydrous organic solvent (e.g., Dichloromethane)
-
Triethylamine or other non-nucleophilic base
-
HPLC grade solvents (e.g., Hexane, Isopropanol)
-
Chiral HPLC column (e.g., CHIRAL-AGP)
Methodology:
-
Derivatization: Dissolve a known quantity of the aminopiperidine sample in the anhydrous solvent at 0°C. Add the base, followed by the dropwise addition of benzoyl chloride. The reaction selectively forms an amide with the primary amine.
-
Sample Preparation: After the reaction is complete (monitored by TLC), quench the reaction, extract the product, dry the organic layer, and evaporate the solvent. Dissolve the resulting benzoylated derivative in the HPLC mobile phase for analysis.
-
HPLC Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the prepared sample. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas.
Caption: General workflow for the determination of enantiomeric excess via HPLC.
Reactivity and Applications
This compound is primarily used as a synthetic intermediate. Its reactivity is governed by the primary amine and the Cbz-protected secondary amine.
-
Cbz Deprotection: The Cbz group is a robust protecting group that is stable to many reagents but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol), yielding the free (R)-3-aminopiperidine.[8][9]
-
Primary Amine Reactivity: The exocyclic primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures.
Application in Drug Synthesis: DPP-4 Inhibitors
The most prominent application of this compound is as a key chiral precursor for DPP-4 inhibitors like Alogliptin. The synthesis involves the coupling of the deprotected (R)-3-aminopiperidine with other synthetic fragments. The piperidine ring provides a rigid scaffold that correctly orients the functional groups for optimal binding to the enzyme's active site.[5]
Caption: Simplified pathway showing the role of this compound in drug synthesis.
Safety and Handling
-
Hazard Classifications: Based on related compounds, it may be classified as an acute oral toxicant, skin irritant, eye irritant, and may cause respiratory irritation (STOT SE 3).[4][10]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, eye protection, and face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]
References
- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 10. (R)-(-)-3-Amino-1-Boc-piperidine = 98.0 TLC 188111-79-7 [sigmaaldrich.com]
An In-depth Technical Guide to (R)-3-Amino-1-N-Cbz-piperidine
This technical guide provides a comprehensive overview of (R)-3-Amino-1-N-Cbz-piperidine (CAS Number: 1044560-96-4), a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Spectroscopic Data
(R)-3-Amino-1-N-Cbz-piperidine, also known as (R)-Benzyl 3-aminopiperidine-1-carboxylate, is a versatile building block in organic synthesis. Its structural characteristics, including the presence of a chiral center and a carbobenzyloxy (Cbz) protecting group, make it a valuable component in the stereoselective synthesis of complex molecules.
Table 1: Physicochemical and Spectroscopic Data for (R)-3-Amino-1-N-Cbz-piperidine
| Property | Value | Reference |
| CAS Number | 1044560-96-4 | N/A |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are liquids or solids. | N/A |
| 1H NMR | Spectrum available | [2] |
| 13C NMR | Spectrum available | [3] |
| InChI | InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | [2] |
| SMILES | N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1 | [2] |
Synthesis of (R)-3-Amino-1-N-Cbz-piperidine
The enantiomerically pure form of 3-aminopiperidine derivatives is crucial for the efficacy of many pharmaceutical compounds. Several synthetic strategies have been developed to produce (R)-3-Amino-1-N-Cbz-piperidine and its analogs. Below are detailed experimental protocols for two distinct and significant methods.
Enzymatic Synthesis using Transaminase
This method utilizes a transaminase enzyme to stereoselectively introduce the amine group, offering a green and efficient alternative to traditional chemical synthesis.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine nitrogen-protected 3-piperidone (the specific protecting group can be C1-4 alkoxycarbonyl, carbobenzoxy, or benzyl), an amino donor, and the transaminase enzyme in an appropriate buffer solution.[4]
-
Transformation: Allow the transaminase reaction to proceed under controlled temperature and pH until the conversion of the ketone to the desired (R)-amine is complete. The reaction progress can be monitored by techniques such as HPLC or GC.[4]
-
Work-up and Deprotection: Upon completion, the enzyme is typically removed by filtration or centrifugation. The nitrogen-protected (R)-3-aminopiperidine is then extracted from the aqueous phase using an organic solvent.[4]
-
Final Product Formation: The protecting group is subsequently removed to yield (R)-3-aminopiperidine or its salt. For instance, a Cbz group can be removed by hydrogenation.[4]
Workflow for Enzymatic Synthesis:
Multi-step Synthesis from L-Glutamic Acid
This chemoenzymatic approach starts from a readily available chiral building block, L-glutamic acid, and involves several chemical transformations to construct the piperidine ring.
Experimental Protocol:
-
Esterification and Boc-Protection: To a stirred solution of dimethyl ester of L-glutamic acid in CH₂Cl₂ at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 6 hours. After quenching with water, the product is extracted with CH₂Cl₂.
-
Reduction of Diester: The resulting (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate is reduced using NaBH₄ to yield the corresponding diol.
-
Tosylation of Diol: The diol is then treated with p-toluenesulfonyl chloride and triethylamine in the presence of DMAP to form the ditosylate.
-
Cyclization: The crude ditosylate is reacted with an appropriate amine (e.g., benzylamine) to induce cyclization and form the substituted piperidine derivative.
-
Deprotection: The Boc and any other protecting groups are removed to yield the final 3-aminopiperidine derivative.
Application in Drug Development: DPP-IV Inhibition
(R)-3-Amino-1-N-Cbz-piperidine and its analogs are pivotal intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[5] These drugs, including alogliptin and linagliptin, are used for the management of type 2 diabetes mellitus.[5]
Mechanism of Action of DPP-IV Inhibitors
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[7][8]
By inhibiting DPP-IV, drugs synthesized from (R)-3-Amino-1-N-Cbz-piperidine increase the levels of active GLP-1 and GIP.[9][10] This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[8][10]
Signaling Pathway of DPP-IV Inhibition:
Experimental Workflow for DPP-IV Inhibition Assay
The efficacy of potential DPP-IV inhibitors is often evaluated using in vitro fluorescence-based assays.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound ((R)-3-Amino-1-N-Cbz-piperidine-derived inhibitor) at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: In a microplate, add the DPP-IV enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, leading to an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity of the test compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Workflow for a DPP-IV Inhibition Assay:
Conclusion
(R)-3-Amino-1-N-Cbz-piperidine is a critically important chiral intermediate with significant applications in the pharmaceutical industry. Its stereochemistry is essential for the biological activity of the resulting drug molecules, particularly in the class of DPP-IV inhibitors for the treatment of type 2 diabetes. The synthetic methodologies and understanding of its role in targeting specific biological pathways, as detailed in this guide, are fundamental for the continued development of new and effective therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 3. (R)-3-N-CBZ-AMINO-PIPERIDINE (478646-32-1) 1H NMR spectrum [chemicalbook.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. Alogliptin Monograph for Professionals - Drugs.com [drugs.com]
- 6. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. tianmingpharm.com [tianmingpharm.com]
Chiral Piperidine Derivatives: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals and natural products. Its inherent conformational flexibility and ability to engage in diverse molecular interactions make it a cornerstone in modern drug design. This technical guide provides an in-depth exploration of chiral piperidine derivatives in medicinal chemistry, focusing on their synthesis, biological activities, and therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols for key synthetic methodologies, and visual representations of relevant signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
The Significance of Chirality in Piperidine-Containing Drugs
The stereochemistry of the piperidine ring plays a pivotal role in determining the pharmacological profile of a drug molecule. The introduction of chiral centers can significantly influence a compound's binding affinity and selectivity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties. Enantiomers of a chiral drug can exhibit vastly different activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of efficient stereoselective synthetic methods is of paramount importance in medicinal chemistry.
Synthesis of Chiral Piperidine Derivatives
The asymmetric synthesis of chiral piperidines is a well-explored area of organic chemistry, with numerous methodologies developed to achieve high levels of enantioselectivity and diastereoselectivity. These methods can be broadly categorized into several key approaches:
-
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives is a powerful and atom-economical method for accessing chiral piperidines.[1] This approach often utilizes chiral transition metal catalysts, such as those based on rhodium or iridium, in combination with chiral ligands.[1][2][3][4][5]
-
Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective synthesis of piperidine derivatives through various reaction cascades, such as Michael addition/cyclization sequences.[6][7][8][9]
-
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries allows for the diastereoselective synthesis of piperidine precursors, which can then be cleaved to yield the desired chiral piperidine.
-
Biocatalysis: Enzymes, such as transaminases and imine reductases, are increasingly being employed for the stereoselective synthesis of chiral amines and heterocycles, including piperidines.[10]
Experimental Protocols
Below are detailed experimental protocols for key synthetic transformations used to prepare chiral piperidine derivatives.
1. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt [3]
This protocol describes a reductive transamination reaction for the synthesis of a chiral piperidine from a pyridinium salt.
-
Materials: Pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), [Cp*RhCl₂]₂ (1 mol%), Dichloromethane (DCM)/H₂O (15:1, 4.0 mL), Formic acid (24.0 equiv).
-
Procedure:
-
To a vial, add the pyridinium salt, (R)-1-phenylethylamine, and [Cp*RhCl₂]₂.
-
Seal the vial and add the DCM/H₂O mixture, followed by formic acid.
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
2. Organocatalytic Asymmetric Domino Michael Addition/Aminalization [7]
This protocol outlines the synthesis of a polysubstituted chiral piperidine using an O-TMS protected diphenylprolinol catalyst.
-
Materials: Aldehyde (0.2 mmol), Trisubstituted nitroolefin (0.3 mmol), O-TMS protected diphenylprolinol catalyst (20 mol%), Toluene.
-
Procedure:
-
To a solution of the aldehyde and the nitroolefin in toluene, add the O-TMS protected diphenylprolinol catalyst.
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
-
3. Asymmetric Synthesis of (-)-Paroxetine [11]
This protocol describes a diastereoconvergent synthesis of the antidepressant drug (-)-Paroxetine.
-
Key Steps: The synthesis involves a diastereodivergent copper-catalyzed regioselective ring-opening of diastereomeric 2,3-epoxyamides with a Grignard reagent.[11] A subsequent Barton–McCombie deoxygenation establishes the trans configuration of the substituents at C-3 and C-4.[11] The final steps involve the incorporation of the sesamol moiety, reduction of the carbonyl group, and removal of the chiral auxiliary.[11]
-
Detailed Procedure for Mesylate Substitution:
-
Transform the precursor alcohol into the corresponding mesylate by treatment with methanesulfonyl chloride (MsCl) and triethylamine (NEt₃).[11]
-
Perform a substitution reaction with sesamol in the presence of sodium hydride (NaH) to introduce the sesamol moiety.[11]
-
Remove the Boc (tert-butoxycarbonyl) protecting group to yield (-)-paroxetine.[11]
-
4. Synthesis of Niraparib [10][12][13][14][15]
The synthesis of the PARP inhibitor Niraparib can be achieved through various routes, often involving the coupling of a chiral piperidine fragment with an indazole moiety.
-
General Synthetic Strategy:
-
Synthesis of the Chiral Piperidine Intermediate: This can be achieved through multiple methods, including biocatalytic approaches using imine reductases to obtain the desired (S)-3-aryl-piperidine.[10]
-
Synthesis of the Indazole Moiety: The indazole core is typically synthesized separately.
-
Coupling and Final Steps: The chiral piperidine and the indazole fragments are coupled, followed by functional group manipulations, such as amidation and deprotection, to yield Niraparib.[12][15]
-
-
Example of a Coupling Step: A key step can involve the reaction of (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate with the indazole intermediate in the presence of a suitable base and solvent, followed by recrystallization.[15]
Quantitative Data: Structure-Activity Relationships
The following tables summarize quantitative data from structure-activity relationship (SAR) studies of various classes of chiral piperidine derivatives.
Table 1: SAR of 4,4-Disubstituted Piperidine NK1 Receptor Antagonists [16]
| Compound | R Group (Piperidine Nitrogen) | hNK1 IC₅₀ (nM) |
| 12 | 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |
| 38 | Acyl | 5.3 |
| 39 | Sulfonyl | 5.7 |
Table 2: SAR of trans-3,4-Dimethyl-4-Arylpiperidine Opioid Receptor Antagonists [17]
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
Table 3: Binding Affinities of Solifenacin for Muscarinic Receptors [18][19]
| Receptor Subtype | Solifenacin pKᵢ | Solifenacin Kᵢ (nM) |
| M₁ | 7.6 | 26 |
| M₂ | 6.9 | 170 |
| M₃ | 8.0 | 12 |
| M₄ | - | 110 |
| M₅ | - | 31 |
Table 4: Binding Affinities of Risperidone for Various Receptors [20]
| Receptor | Kᵢ value (nM) |
| D₂ | 3.2 |
| 5-HT₂A | 0.2 |
| 5-HT₁A | 420 |
| 5-HT₂C | 50 |
| D₁ | 240 |
| D₄ | 7.3 |
| α₁A | 5 |
| α₂A | 16 |
| H₁ | 20 |
Table 5: Inhibitory Potency of Piperidine-based HIV-1 Protease Inhibitors [21]
| Compound | P2-Ligand | P2'-Ligand | IC₅₀ (nM) |
| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by chiral piperidine-containing drugs is crucial for rational drug design and development. Here, we illustrate the mechanisms of action for two prominent examples, Risperidone and Solifenacin.
Risperidone: D₂ and 5-HT₂A Receptor Antagonism
Risperidone is an atypical antipsychotic that exhibits potent antagonism at both dopamine D₂ and serotonin 5-HT₂A receptors.[20][22] Its therapeutic efficacy in treating schizophrenia is attributed to the modulation of dopaminergic and serotonergic neurotransmission.[20]
Solifenacin: M₃ Muscarinic Receptor Antagonism in Overactive Bladder
Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[18][23][24] It exhibits selectivity for the M₃ receptor subtype, which is primarily responsible for mediating bladder smooth muscle contraction.[18][23][24]
Conclusion
Chiral piperidine derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their versatile nature allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of key chiral piperidine derivatives. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as valuable resources for researchers in the field of medicinal chemistry, facilitating the design and discovery of the next generation of chiral piperidine-based drugs.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 13. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 14. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 16. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely used Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1][2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[2] The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
Data Presentation: A Quantitative Overview
The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.[2]
Table 1: Representative Yields for Cbz Protection of Various Amines [2]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields [3]
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |
| N-Cbz-aniline | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | 98 |
| N-Cbz-L-phenylalanine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | >95 |
| N-Cbz protected piperidine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | ~95 |
| N-Cbz protected peptides | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | >90 |
| Halogenated N-Cbz anilines | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | 90-95 |
| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt, 5-15 min | 93-98 |
| N-Cbz protected amino acids | HBr in Acetic Acid (33%), rt, 1-4 h | 85-95 |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Cbz protecting group are provided below.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[2]
Materials:
-
Amino acid (1.0 equivalent)
-
1 M aqueous solution of sodium carbonate (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[2]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[2]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Protocol 3: Cbz Deprotection under Acidic Conditions (HBr in Acetic Acid)[4]
Materials:
-
Cbz-protected compound
-
Glacial acetic acid
-
33% solution of hydrobromic acid in acetic acid (HBr in AcOH)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[4]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[4]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[4]
-
Work-up: The work-up procedure may involve precipitation of the amine hydrobromide salt by adding diethyl ether or an aqueous workup with basification followed by extraction to obtain the free amine.[1][5]
Signaling Pathways and Experimental Workflows
Visual representations of the chemical transformations and logical relationships are crucial for understanding the application of the Cbz protecting group.
References
An In-depth Technical Guide to the Physical Properties of N-Cbz Protected Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-Cbz (carboxybenzyl) protected aminopiperidines. These compounds are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of pharmaceutical agents. Understanding their physical characteristics is paramount for their effective handling, application in synthesis, and for the development of robust and scalable manufacturing processes. This document outlines key physical data, detailed experimental protocols for their synthesis and characterization, and visual representations of synthetic workflows.
Core Physical Properties
The physical properties of N-Cbz protected aminopiperidines are influenced by the position of the amino group on the piperidine ring (2-, 3-, or 4-position). These properties, including melting point, solubility, and spectroscopic characteristics, are summarized below.
Table 1: General Physical Properties of N-Cbz Protected Aminopiperidines
| Property | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |
| IUPAC Name | Benzyl 2-aminopiperidine-1-carboxylate | Benzyl 3-aminopiperidine-1-carboxylate | Benzyl 4-aminopiperidine-1-carboxylate |
| CAS Number | 1093759-67-1 | 711002-74-3[1][2][3][4][5] | 120278-07-1[6] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₈N₂O₂[2][3][7] | C₁₃H₁₈N₂O₂[6] |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol [3][7] | 234.29 g/mol [6] |
| Appearance | Not specified | Yellow viscous liquid[2] | White solid[8] |
| Melting Point | Not specified | Not available | 68 °C (decomposes)[8] |
Table 2: Solubility Profile of N-Cbz Protected Aminopiperidines
| Solvent | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |
| Water | Insoluble | Slightly soluble | Insoluble[8] |
| Organic Solvents | Soluble | Soluble | Soluble[8] |
| Dimethyl sulfoxide (DMSO) | Soluble | Soluble | Soluble |
Table 3: Spectroscopic Data of N-Cbz Protected Aminopiperidines
| Spectroscopic Data | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |
| ¹H NMR (CDCl₃, δ ppm) | Data not readily available in a compiled format. | Data not readily available in a compiled format. | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, CH₂-Ph), ~4.10 (br s, 2H, piperidine-H), ~2.90 (t, 2H, piperidine-H), ~2.75 (m, 1H, piperidine-H), ~1.85 (m, 2H, piperidine-H), ~1.40 (m, 2H, piperidine-H) |
| ¹³C NMR (CDCl₃, δ ppm) | Data not readily available in a compiled format. | Data not readily available in a compiled format. | ~155.0 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (CH₂-Ph), ~49.0 (piperidine-CH), ~44.0 (piperidine-CH₂), ~33.0 (piperidine-CH₂) |
| IR (cm⁻¹) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) |
Note: NMR data are approximate and can vary based on solvent and experimental conditions. Researchers should consult primary literature for detailed spectral assignments.
Experimental Protocols
The following section details the generalized experimental procedures for the synthesis and characterization of N-Cbz protected aminopiperidines.
Synthesis of N-Cbz Protected Aminopiperidines
A common method for the synthesis of N-Cbz protected aminopiperidines involves the reaction of the corresponding aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Materials:
-
Aminopiperidine isomer (2-, 3-, or 4-aminopiperidine)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopiperidine (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Addition of Cbz-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected aminopiperidine.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz).
-
Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using an FT-IR spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
This analysis confirms the molecular weight of the synthesized compound.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to N-Cbz protected aminopiperidines.
Caption: General synthesis workflow for N-Cbz protected aminopiperidines.
Caption: Factors influencing the physical properties of N-Cbz protected aminopiperidines.
References
- 1. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2 | CID 2756612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
Introduction to Enantiomerically Pure Piperidine Scaffolds: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogenous heterocycle, is arguably one of the most significant building blocks in modern medicinal chemistry.[1][2] Its prevalence as a "privileged scaffold" is not coincidental; it is rooted in the unique physicochemical and structural properties this motif confers upon a molecule.[3][4][5] The piperidine framework can enhance metabolic stability, modulate lipophilicity to improve pharmacokinetic profiles (ADME), and provide a three-dimensional vector for substituents to engage with biological targets.[5][6]
However, the true pharmacological value is often unlocked when chirality is introduced. The stereochemistry of substituents on the piperidine ring can profoundly influence a compound's efficacy, selectivity, and overall safety profile.[4][7] A single chiral center can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. Consequently, the development of robust, efficient, and stereoselective synthetic routes to access enantiomerically pure piperidine derivatives is a critical mission in drug discovery.[4][8]
This guide moves beyond a simple recitation of reactions. It is designed to provide a field-proven perspective on the core strategies for synthesizing these vital scaffolds. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative literature, offering a holistic understanding of both the synthesis and application of these indispensable chemical entities.
Part 1: Asymmetric Synthesis via Prochiral Precursor Dearomatization
One of the most elegant and atom-economical strategies for generating chiral piperidines is the asymmetric reduction or functionalization of flat, prochiral pyridine precursors.[1] The primary challenge lies in overcoming the aromaticity of the pyridine ring.[9] This is typically achieved by activating the ring, making it more susceptible to stereoselective transformations.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
This powerful method involves the activation of the pyridine ring via N-alkylation or N-acylation to form a pyridinium salt.[4] This salt is then subjected to hydrogenation using a chiral metal complex, typically based on iridium or rhodium, which catalyzes the stereoselective addition of hydrogen.[4] The choice of chiral ligand is paramount, as it orchestrates the facial selectivity of the hydrogen delivery to the pyridinium ring.
| Entry | Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| 1 | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt | High | Excellent | [3] |
| 2 | Iridium / Chiral Ligand | N-benzyl-2-phenylpyridinium | >95 | >99 | [4] |
| 3 | Rhodium / Chiral Ligand | Tetrasubstituted Fluoroalkene | High | >95 | [1] |
This protocol is representative of the hydrogenation of activated pyridinium salts for producing chiral piperidines.[4]
-
Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and the desired chiral ligand (e.g., a phosphine-based ligand, 2.2 mol%) is prepared in a degassed solvent such as dichloromethane (CH₂Cl₂). The solution is stirred for 15-30 minutes.
-
Reaction Setup: The resulting catalyst solution is transferred via syringe to a stainless steel autoclave containing the N-benzyl-2-phenylpyridinium bromide substrate (0.25 mmol).
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas. It is then pressurized to 600 psi of H₂.
-
Reaction Execution: The reaction mixture is stirred vigorously at 28 °C for 20–24 hours. Progress can be monitored by taking aliquots (after safely depressurizing) and analyzing via LC-MS.
-
Work-up: After carefully releasing the hydrogen pressure, a saturated aqueous Na₂CO₃ solution is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Chemo-Enzymatic Dearomatization
A more recent and highly innovative strategy combines chemical synthesis with biocatalysis to achieve asymmetric dearomatization.[10] This approach offers high selectivity under mild, environmentally benign conditions. A key example is the use of a one-pot amine oxidase/ene imine reductase (EneIRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[10]
The causality is elegant: a chemical reduction first converts the activated pyridine to a tetrahydropyridine (THP). An amine oxidase then selectively oxidizes the THP to a chiral iminium intermediate. This intermediate undergoes a dynamic kinetic resolution (DKR), where an ene-imine reductase selectively reduces one enantiomer to the final, highly enantioenriched piperidine product.[10]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Cbz-3-aminopiperidine as a versatile chemical building block
An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine: A Versatile Chemical Building Block
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, saturated heterocyclic structure, combined with a defined stereocenter and orthogonally protected amino groups, makes it an invaluable scaffold for creating complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in drug discovery, complete with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Core Properties of this compound
Understanding the fundamental properties of this building block is crucial for its effective application in synthetic chemistry.
| Property | Value |
| IUPAC Name | benzyl (3R)-piperidin-3-ylcarbamate |
| Synonyms | (R)-3-Amino-1-N-Cbz-piperidine, (R)-N-Cbz-3-aminopiperidine |
| CAS Number | 1044560-96-4[1] |
| Molecular Formula | C13H18N2O2[1] |
| Molecular Weight | 234.29 g/mol [1] |
| Appearance | White to off-white solid or yellow oil[2] |
| Melting Point | 168-170°C[2] |
| Boiling Point | 367.2 ± 42.0 °C (Predicted)[2] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted)[2] |
Synthesis and Experimental Protocols
The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its stability across a range of conditions and its straightforward removal via catalytic hydrogenolysis.[3] The most common method for its installation is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, known as the Schotten-Baumann reaction.[3][4]
Experimental Protocol: N-Cbz Protection of (R)-3-Aminopiperidine
This protocol details the synthesis of this compound from (R)-3-aminopiperidine.
Materials:
-
(R)-3-Aminopiperidine (or its dihydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-3-aminopiperidine (1.0 equiv) in a mixture of DCM and water (1:1). If starting from the dihydrochloride salt, add a suitable base like Na₂CO₃ (2.5 equiv) to neutralize the acid.
-
Cool the vigorously stirred mixture to 0 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (1.05–1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.[3] The base neutralizes the HCl byproduct generated during the reaction.[3][4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (optional, to remove any unreacted amine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography to yield the final product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC/NMR) | >97% |
| Optical Purity | >98% ee |
Spectroscopic Data Confirmation
The structure of this compound can be unequivocally confirmed using standard spectroscopic methods.
| Technique | Data |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons.[1] |
| Molecular Formula | C13H18N2O2[1] |
| Molecular Weight | 234.29[1] |
Applications in Drug Discovery
Chiral building blocks are indispensable in drug development as the biological activity of a molecule is critically dependent on its three-dimensional structure.[5][6][7] The piperidine ring is a highly prevalent scaffold in pharmaceuticals, and this compound provides a robust starting point for creating diverse libraries of drug candidates.[8][9]
Logical Workflow in Drug Development
The use of a chiral building block like this compound follows a structured path from initial synthesis to a final drug candidate. This workflow ensures that the desired stereochemistry is maintained while allowing for diverse functionalization.
Caption: Drug development workflow using a chiral building block.
Role in Targeted Therapies: DPP-IV Inhibitors
Derivatives of (R)-3-aminopiperidine are key components in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[10][11] The (R)-aminopiperidine moiety often serves as a crucial pharmacophore that binds to the active site of the DPP-IV enzyme. Alogliptin is a prominent example of a DPP-IV inhibitor whose structure is built upon this chiral scaffold.[8]
Signaling Pathway: Inhibition of DPP-IV
DPP-IV inhibitors function by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The diagram below illustrates this mechanism.
Caption: Mechanism of action for a DPP-IV inhibitor.
Conclusion
This compound stands out as a high-value, versatile building block for pharmaceutical research and development. Its pre-defined stereochemistry and adaptable functional groups provide a reliable and efficient route to enantiomerically pure drug candidates. The well-established protocols for its synthesis and manipulation make it an accessible and essential tool for chemists aiming to construct novel therapeutics with improved efficacy and safety profiles. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the importance of foundational scaffolds like this compound will only continue to grow.
References
- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (R)-1-Cbz-3-aminopiperidine
Abstract: (R)-1-Cbz-3-aminopiperidine is a critical chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin, which are used in the management of type II diabetes.[1][2] The stereochemistry at the C3 position is paramount for biological activity, demanding highly efficient and enantioselective synthetic methods. This guide provides an in-depth analysis of modern asymmetric strategies for its synthesis, focusing on biocatalytic transamination and metal-catalyzed asymmetric hydrogenation. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights for researchers and drug development professionals aiming to implement these methods.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The choice of method often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.
-
Classical Resolution: This involves the separation of a racemic mixture of 3-aminopiperidine derivatives using a chiral resolving agent, such as an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated by crystallization.[3] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, D-ornithine can be cyclized and elaborated to form the desired piperidine ring with the correct stereochemistry.[4] This approach leverages the inherent chirality of the starting material but can involve multiple steps.
-
Asymmetric Catalysis: This is the most modern and atom-economical approach, where a prochiral substrate is converted into a chiral product using a small amount of a chiral catalyst. The two dominant methods in this category are:
-
Biocatalysis: Employs enzymes, such as transaminases (TAs) or imine reductases (IREDs), which possess highly specific active sites to catalyze reactions with exceptional stereoselectivity.[1][5][6]
-
Transition Metal Catalysis: Uses chiral complexes of metals like Rhodium (Rh) or Cobalt (Co) to catalyze reactions such as the asymmetric hydrogenation of a prochiral enamide or pyridine precursor.[7][8][9]
-
This guide will focus on the two most powerful and scalable asymmetric catalytic methods: Biocatalytic Asymmetric Transamination and Rhodium-Catalyzed Asymmetric Hydrogenation.
Methodology Deep Dive I: Biocatalytic Asymmetric Transamination
Biocatalysis offers a green and highly selective route to chiral amines. The use of ω-transaminases (ω-TAs) to convert a prochiral ketone into a chiral amine is a well-established industrial process.[10][11] The enzyme facilitates the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, with the enzyme's chiral pocket dictating the stereochemical outcome.
Causality of Method Choice: The selection of a transaminase-based route is driven by its exceptional enantioselectivity (often >99% e.e.), mild reaction conditions (aqueous buffer, room temperature), and environmental benefits (avoiding heavy metals and harsh reagents).[2] The key is to identify a suitable transaminase that accepts the N-Cbz-3-piperidone substrate and exhibits the desired (R)-selectivity.
// Nodes Start [label="N-Cbz-3-Piperidone\n(Prochiral Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Asymmetric Transamination\n- (R)-selective ω-Transaminase\n- Isopropylamine (Amine Donor)\n- PLP (Cofactor)\n- Aqueous Buffer, pH 7.5-8.5", shape=oval, fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="this compound\n(Chiral Amine)", fillcolor="#E6F4EA", fontcolor="#202124"]; Byproduct [label="Acetone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Process [color="#4285F4", arrowhead=normal, label="Substrate"]; Process -> Product [color="#34A853", arrowhead=normal, label=">99% e.e."]; Process -> Byproduct [color="#EA4335", arrowhead=normal, style=dashed, label="Byproduct"]; }
Caption: Workflow for Biocatalytic Asymmetric Transamination.
Protocol 1: Transaminase-Mediated Synthesis of this compound
This protocol is based on established methods using commercially available immobilized ω-transaminases.[1]
A. Materials and Reagents:
-
N-Cbz-3-piperidone
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB or equivalent)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Triethanolamine (TEA) buffer (100 mM, pH 7.5)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
B. Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
pH meter
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
C. Step-by-Step Procedure:
-
Buffer Preparation: Prepare 1 L of 100 mM TEA buffer and adjust the pH to 7.5 with HCl.
-
Reaction Setup: To the reaction vessel, add 500 mL of the TEA buffer. Add PLP to a final concentration of 1 mM (approx. 124 mg). Stir until dissolved.
-
Amine Donor Addition: Add isopropylamine to a final concentration of 0.5 M (approx. 18.5 mL).
-
Enzyme Addition: Add 5.0 g of the immobilized ω-transaminase to the buffered solution. Stir the slurry gently for 15 minutes at 30°C.
-
Substrate Addition: Dissolve 10.0 g of N-Cbz-3-piperidone in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction vessel. The final substrate concentration should be around 50-100 mM.
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle stirring (e.g., 200 rpm). Monitor the conversion of the ketone to the amine by HPLC or GC. The reaction is typically complete within 24 hours.
-
Enzyme Recovery: Once the reaction is complete, stop the stirring and filter the mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and reused for subsequent batches.[1]
-
Work-up and Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The crude product, this compound, can be purified by column chromatography if necessary. Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.
Methodology Deep Dive II: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. This approach typically involves the synthesis of an N-Cbz-protected enamine intermediate, which is then hydrogenated using a chiral rhodium catalyst. The catalyst, formed from a rhodium precursor and a chiral bisphosphine ligand (e.g., DuPhos, BPE, BICP), creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in the desired enantiomer.[7][9]
Causality of Method Choice: This method is highly efficient, often proceeding with low catalyst loadings (S/C ratio > 1000) and high turnover numbers. The key to success is the selection of the chiral ligand, as its structure directly influences the enantioselectivity of the reduction.[7][12] While it involves handling hydrogen gas and potentially expensive metal catalysts, its scalability and predictability make it highly attractive for industrial applications.
// Nodes Enamide [label="Prochiral Enamide\n(N-Cbz-1,2,3,4-tetrahydropyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="[Rh(COD)(P-P)]+\n(Chiral Catalyst)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Complex [label="Chiral Catalyst-Substrate\nComplex", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Hydrogen [label="H₂", shape=plaintext]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Enamide -> Complex [color="#4285F4", arrowhead=normal]; Catalyst -> Complex [color="#4285F4", arrowhead=normal]; Hydrogen -> Complex [color="#EA4335", arrowhead=normal, label=" Oxidative\nAddition "]; Complex -> Product [color="#34A853", arrowhead=normal, label=" Reductive\nElimination ", dir=back]; Product -> Catalyst [style=dashed, color="#5F6368", arrowhead=open, label=" Catalyst\nRegeneration "]; }
Caption: Simplified Mechanism of Asymmetric Hydrogenation.
Protocol 2: Asymmetric Hydrogenation of an Enamide Precursor
This protocol describes a general procedure for the Rh-catalyzed hydrogenation of a cyclic enamide. The enamide precursor, N-Cbz-1,2,3,4-tetrahydropyridine, can be synthesized from N-Cbz-3-piperidone.
A. Materials and Reagents:
-
N-Cbz-1,2,3,4-tetrahydropyridine (enamide precursor)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
Chiral bisphosphine ligand (e.g., (R,R)-BICP, (S,S)-Me-DuPhos)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
B. Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard glassware
C. Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., 5.0 mg, ~0.012 mmol) and the chiral ligand (1.1 equivalents relative to Rh) to a reaction flask. Add 5 mL of degassed methanol and stir for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve the enamide precursor (e.g., 0.50 g, ~2.3 mmol) in 15 mL of degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the hydrogenation reactor vessel. Using a cannula, transfer the catalyst solution to the reactor. Seal the reactor.
-
Pressurization: Purge the reactor with hydrogen gas three times before pressurizing to the desired pressure (e.g., 3-10 atm).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Purification and Analysis: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography. Determine the yield and enantiomeric excess (chiral HPLC or GC) of the resulting this compound.
Data Summary and Method Comparison
| Feature | Biocatalytic Transamination | Asymmetric Hydrogenation |
| Substrate | N-Cbz-3-piperidone | N-Cbz-1,2,3,4-tetrahydropyridine |
| Catalyst | ω-Transaminase (enzyme) | Rhodium-bisphosphine complex |
| Key Reagents | Isopropylamine, PLP | H₂ gas, Chiral Ligand |
| Typical e.e. | >99%[11] | 90-99%[7][9] |
| Conditions | Aqueous buffer, 25-40°C, 1 atm | Organic solvent (MeOH), RT, 3-10 atm H₂ |
| Advantages | Extremely high selectivity, mild conditions, green process, reusable catalyst | High efficiency, broad substrate scope, well-understood mechanism |
| Disadvantages | Requires enzyme screening, potential substrate/product inhibition | Requires pressure equipment, cost of precious metals and ligands, air-sensitive reagents |
Conclusion and Future Outlook
Both biocatalytic asymmetric transamination and metal-catalyzed asymmetric hydrogenation represent state-of-the-art methods for producing this compound with high enantiopurity. The choice between them is often dictated by project-specific needs. Biocatalysis is increasingly favored for its sustainability and unparalleled selectivity, aligning with the principles of green chemistry.[6][10] Concurrently, continuous advancements in ligand design and catalyst development ensure that asymmetric hydrogenation remains a robust and highly reliable tool in the synthetic chemist's arsenal.[8] For drug development professionals, having access to these distinct and powerful synthetic routes provides the flexibility needed to efficiently produce critical chiral intermediates for life-saving therapeutics.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Using (R)-3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors utilizing the chiral scaffold, (R)-3-aminopiperidine. This key structural motif is integral to several marketed drugs for the treatment of type 2 diabetes. This document outlines detailed synthetic protocols for prominent DPP-IV inhibitors, presents quantitative data for key reaction steps, and describes the methodology for assessing their biological activity.
Introduction to DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-IV inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes. The (R)-3-aminopiperidine moiety is a critical pharmacophore that provides a key interaction with the active site of the DPP-IV enzyme, ensuring high potency and selectivity.
Synthesis of Key DPP-IV Inhibitors
The general synthetic strategy for this class of inhibitors involves the coupling of a chiral (R)-3-aminopiperidine derivative, often with the amine protected (e.g., with a Boc group), to a variously substituted heterocyclic core. This is typically followed by a deprotection step to yield the final active pharmaceutical ingredient.
Alogliptin Synthesis
Alogliptin features a pyrimidinedione core linked to the (R)-3-aminopiperidine scaffold. A common synthetic route commences with the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile, followed by a nucleophilic substitution reaction with (R)-3-aminopiperidine.
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure: To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate. Add 2-(bromomethyl)benzonitrile to the mixture. Heat the reaction mixture to 60-80 °C for several hours. Monitor the reaction's progress by TLC or HPLC. Upon completion, cool the mixture and pour it into water. Filter the resulting precipitate, wash with water, and dry under a vacuum to obtain the intermediate.[1]
Step 2: Synthesis of Alogliptin
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol (IPA), Water.
-
Procedure: Suspend the intermediate and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[1] Add potassium carbonate to the suspension. Heat the mixture to reflux and maintain for several hours, monitoring by HPLC.[1] After completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude Alogliptin can be purified by recrystallization.[1]
| Step | Product | Typical Yield | Typical Purity | Reference |
| N-Alkylation | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 54-72% | >95% | [1] |
| Nucleophilic Substitution | Alogliptin | ~40% | >99% | [2] |
| Asymmetric Hydrogenation Route | Alogliptin Benzoate | 93% | 99.8% (HPLC) | [3] |
Linagliptin Synthesis
Linagliptin is a xanthine-based DPP-IV inhibitor. Its synthesis involves the initial preparation of a substituted xanthine core, which is then coupled with an (R)-3-aminopiperidine derivative.
Step 1: Synthesis of 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
-
Materials: 8-bromo-3-methylxanthine, 1-bromo-2-butyne, N,N-diisopropylethylamine (DIPEA), DMF, 2-(chloromethyl)-4-methylquinazoline, potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAC).
-
Procedure: 8-bromo-3-methylxanthine is first reacted with 1-bromo-2-butyne in the presence of DIPEA in DMF to yield 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This intermediate is then reacted with 2-(chloromethyl)-4-methylquinazoline using K₂CO₃ in DMAC at elevated temperatures (e.g., 90 °C) to furnish the key bromo-adduct intermediate.
Step 2: Synthesis of Linagliptin
-
Materials: 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, (R)-3-aminopiperidine dihydrochloride, potassium carbonate (K₂CO₃), DMF.
-
Procedure: The bromo-adduct intermediate is condensed with (R)-3-aminopiperidine hydrochloride in the presence of a base such as potassium carbonate in a solvent like DMF at an elevated temperature (e.g., 80 °C). The reaction progress is monitored by HPLC. Upon completion, the product is isolated and purified.
| Step | Product | Typical Yield | Typical Purity | Reference |
| N-alkylation of Xanthine | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | 76-83% | >98% | [2] |
| Nucleophilic Substitution | Linagliptin | ~80% | >99.5% | [4] |
| One-pot reaction | Linagliptin | 76.3-77.9% | 99.68-99.72% (HPLC) | [5] |
Sitagliptin Synthesis
The synthesis of Sitagliptin, a β-amino acid derivative, often involves the asymmetric synthesis of the chiral β-amino acid moiety, which is then coupled with the triazolopiperazine portion. While direct coupling with (R)-3-aminopiperidine is not the primary industrial route, the core β-amino acid structure is conceptually related. A highly efficient method involves the asymmetric hydrogenation of a prochiral enamine.
Step 1: One-Pot Synthesis of Dehydrositagliptin Intermediate
-
Procedure: A highly efficient, three-step, one-pot synthesis from 2,4,5-trifluorophenylacetic acid leads to the key dehydrositagliptin intermediate. This process has been implemented on a manufacturing scale.[6]
Step 2: Asymmetric Hydrogenation
-
Materials: Dehydrositagliptin intermediate, Rh(I)/tBu JOSIPHOS catalyst, Hydrogen (H₂).
-
Procedure: The dehydrositagliptin is subjected to highly enantioselective hydrogenation using a rhodium catalyst with a chiral ligand (e.g., tBu JOSIPHOS). This reaction establishes the desired (R)-stereocenter of the β-amino acid moiety, affording Sitagliptin. The product is then typically isolated as its phosphate salt.[6]
| Step | Product | Typical Yield | Typical Purity | Reference |
| One-Pot Synthesis | Dehydrositagliptin Intermediate | 82% | >99.6 wt% | [6] |
| Asymmetric Hydrogenation | Sitagliptin | Up to 65% (overall) | High optical and chemical purity | [6] |
| Multi-enzymatic Cascade | Sitagliptin Intermediate | 61% (isolated) | Not specified | [7] |
Biological Evaluation: DPP-IV Inhibition Assay
The inhibitory activity of the synthesized compounds against the DPP-IV enzyme is typically determined using a fluorescence-based in vitro assay. This assay measures the cleavage of a fluorogenic substrate by DPP-IV, where the release of the fluorophore is proportional to enzyme activity.
Detailed Protocol for DPP-IV Inhibition Assay
-
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorogenic Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive control (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
In a 96-well microplate, add 26 µL of the test compound (dissolved in DMSO) to the appropriate wells. Include wells for a positive control and a negative control (DMSO vehicle).
-
Add 24 µL of DPP-IV enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV substrate, Gly-Pro-AMC (e.g., 200 µM in Tris-HCl buffer), to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
The percentage of inhibition is calculated relative to the control wells. IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the DPP-IV inhibitory activity (IC₅₀) for selected compounds based on the (R)-3-aminopiperidine scaffold and related structures.
| Compound | Heterocyclic Core | R-Group on Piperidine | DPP-IV IC₅₀ (nM) | Reference |
| Alogliptin | Pyrimidinedione | 2-cyanobenzyl | <10 | [8] |
| Linagliptin | Xanthine | (4-methylquinazolin-2-yl)methyl | 1 | [4] |
| Sitagliptin | Triazolopiperazine | β-amino acid side chain | 18 | [8] |
| Analogue 1 | 2-benzylpyrrolidine | 4-(2,4,5-trifluorophenyl)butanamide | 300 | [8] |
| Analogue 2 | 4-benzylpiperidine | 4-(2,4,5-trifluorophenyl)butanamide | 1600 | [8] |
| Analogue 3 | Phenethyl-piperazine | 4-(2,4,5-trifluorophenyl)butanamide | 1200 | [8] |
Conclusion
The (R)-3-aminopiperidine scaffold is a cornerstone in the design of potent and selective DPP-IV inhibitors. The synthetic routes to key inhibitors like Alogliptin and Linagliptin are well-established, primarily involving the coupling of this chiral amine with diverse heterocyclic systems. The provided protocols offer a foundational guide for the laboratory synthesis and biological evaluation of these important therapeutic agents. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation DPP-IV inhibitors with improved pharmacological profiles.
References
- 1. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
Application Notes and Protocols: N-Cbz Protection of (R)-3-aminopiperidine
These application notes provide a detailed protocol for the N-benzyloxycarbonyl (Cbz) protection of the primary amine in (R)-3-aminopiperidine. This procedure is a common step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, where the selective protection of a nucleophilic amine is required. The Cbz group is a robust protecting group, stable to a variety of reaction conditions, and can be readily removed by catalytic hydrogenation.
Reaction Principle
The N-Cbz protection of (R)-3-aminopiperidine involves the reaction of the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion. The piperidine nitrogen is less nucleophilic and generally does not react under these conditions, especially when the primary amine is present.
Quantitative Data Summary
The efficiency of the N-Cbz protection can vary based on the specific reaction conditions employed. Below is a summary of typical results obtained under controlled laboratory settings.
| Parameter | Value | Reference |
| Substrate | (R)-3-aminopiperidine | - |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | - |
| Base | Sodium Bicarbonate (NaHCO₃) | [1] |
| Solvent | Tetrahydrofuran (THF) / Water | [1] |
| Reaction Time | 12-20 hours | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | 85-95% | [1] |
| Purity (Post-Purification) | >98% | - |
Experimental Protocol
This protocol details the step-by-step methodology for the N-Cbz protection of (R)-3-aminopiperidine.
Materials:
-
(R)-3-aminopiperidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-3-aminopiperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir the mixture until the solid is dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-20 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the pure (R)-N-Cbz-3-aminopiperidine.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-Cbz protection of (R)-3-aminopiperidine.
Reaction Scheme
Caption: Chemical reaction for the N-Cbz protection.
References
Application Notes & Protocols: (R)-1-Cbz-3-aminopiperidine in Peptide Analogue Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-Cbz-3-aminopiperidine, also known as (R)-benzyl 3-aminopiperidine-1-carboxylate, is a chiral synthetic building block crucial in the field of medicinal chemistry. Its rigid piperidine scaffold serves as a conformationally constrained diamine surrogate, making it an invaluable tool for the synthesis of peptidomimetics.[1][2] Peptidomimetics are designed to mimic natural peptides but often exhibit improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity.[2][3]
The incorporation of the (R)-3-aminopiperidine moiety can introduce critical turns or rigidify the peptide backbone, which is instrumental in designing potent and selective inhibitors for various enzyme targets, most notably Dipeptidyl Peptidase-4 (DPP-4).[4][5][6] The carbobenzyloxy (Cbz) protecting group on the ring nitrogen is stable under various reaction conditions but can be selectively removed, typically via hydrogenolysis, allowing for further synthetic modifications.[7][8]
Conceptual Framework & Visualization
Incorporating scaffolds like this compound into a peptide sequence is a key strategy in peptidomimetic design. The piperidine ring replaces a segment of the natural peptide backbone, locking the geometry and influencing the spatial orientation of adjacent pharmacophoric groups. This can lead to a higher binding affinity for the target protein.
Caption: Incorporation of a piperidine scaffold to create a peptide analogue.
Applications in Drug Discovery
The primary application of this compound is in the synthesis of small molecule inhibitors, particularly for serine proteases.
-
DPP-4 Inhibitors: The 3-aminopiperidine scaffold is a cornerstone in the structure of several "gliptin" drugs used for treating type 2 diabetes, such as Alogliptin.[4][5][6] The amine group typically forms a key interaction with the S2 pocket of the DPP-4 enzyme.[6] Syntheses often involve coupling the (R)-3-aminopiperidine moiety (after deprotection) with a heterocyclic core.[4]
-
Bacterial Cysteine Protease Inhibitors: Studies have shown that peptide analogues incorporating the 3-aminopiperidine scaffold can act as selective noncovalent inhibitors of bacterial enzymes like IdeS, a cysteine protease from Streptococcus pyogenes.[9] In these analogues, the piperidine ring mimics a glycine residue within a peptide sequence.[9]
Experimental Protocols
The following protocols are generalized procedures based on common methods found in the literature. Researchers should optimize conditions for their specific substrates.
Protocol 1: Amide Coupling with an N-Protected Amino Acid
This protocol describes the formation of an amide bond between the 3-amino group of this compound and the carboxylic acid of an N-protected amino acid (e.g., Boc-L-Leucine).
Materials and Reagents:
-
This compound
-
Boc-L-Leucine monohydrate
-
1-Hydroxybenzotriazole (HOBt)[9]
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)[10]
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Boc-L-Leucine monohydrate (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the stirred solution.
-
Add Et3N (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenation
This protocol details the removal of the Cbz protecting group to yield the free secondary amine on the piperidine ring, which can be used for subsequent reactions.
Materials and Reagents:
-
Cbz-protected piperidine derivative (from Protocol 1)
-
Hydrogen (H2) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution.[7]
-
Evacuate the flask and backfill with H2 gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H2 (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).[7][11]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7][8]
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product, which can often be used in the next step without further purification.
Synthetic Workflow Visualization
The following diagram illustrates the typical workflow for synthesizing a peptide analogue using this compound.
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Cascade Synthesis of Cbz-Protected L-3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopiperidine scaffolds are crucial building blocks in medicinal chemistry and are present in numerous pharmaceutical compounds.[1][2][3][4][5] Traditional chemical syntheses of these structures often involve harsh reaction conditions, expensive reagents, and can lack stereocontrol.[2][4][5] This document details a biocatalytic, one-pot enzymatic cascade for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from a bio-renewable starting material, offering a greener and more efficient alternative.[1][2][3][4][5]
The described method utilizes a multi-enzyme cascade featuring a galactose oxidase (GOase) and an imine reductase (IRED).[1][2][3][4][5] This streamlined, one-pot approach prevents the racemization of labile intermediates and yields a product with high enantiopurity, ready for subsequent use in pharmaceutical development.[1][2][3][4][5]
Enzymatic Cascade Pathway
The synthesis begins with the oxidation of N-Cbz-protected L-ornithinol, catalyzed by a galactose oxidase variant. This is followed by a spontaneous intramolecular cyclization to form a cyclic imine. The cascade is completed by the stereoselective reduction of this imine intermediate by an imine reductase, yielding the final product, Cbz-protected L-3-aminopiperidine.[1][2][3][4][5]
Data Presentation
The following table summarizes the results from the screening of various galactose oxidase (GOase) and imine reductase (IRED) enzymes for the synthesis of Cbz-protected L-3-aminopiperidine (Product 7). The data is adapted from Ford et al., Chemical Communications, 2020.[1][5]
| GOase Variant | IRED Variant | Analytical Yield (%) of Product 7 |
| GOase M3-5 | AdRedAm | 21-40% |
| GOase M3-5 | IR-20 | 21-40% |
| GOase M3-5 | IR-46 | 21-40% |
| GOase M3-5 | IR-49 | 21-40% |
| GOase M3-5 | IR-52 | 21-40% |
| GOase F2 | AdRedAm | 5-20% |
| GOase F2 | IR-20 | 5-20% |
| GOase F2 | IR-46 | 5-20% |
| GOase F2 | IR-49 | 5-20% |
| GOase F2 | IR-52 | 5-20% |
Reactions were performed with 3 mM N-Cbz-L-ornithinol in NaPi buffer (pH 7.5) at 30°C and 200 rpm for 16 h.[5] The combination of GOase M3-5 and AdRedAm was found to be optimal.[6] An isolated yield of up to 54% has been reported for similar substrates under optimized conditions.[1][2][3][7]
Experimental Protocols
The following protocols are based on the methodology reported by Ford et al., 2020.[1][2][3][4][5]
Materials and Reagents
-
N-Cbz-L-ornithinol (Substrate)
-
Galactose Oxidase (GOase) variant M3-5
-
Imine Reductase (IRED) AdRedAm
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
D-Glucose
-
Sodium Phosphate Buffer (NaPi), pH 7.5
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Experimental Workflow Diagram
Protocol for One-Pot Synthesis
-
Reaction Setup : In a suitable reaction vessel, prepare a solution of N-Cbz-L-ornithinol (e.g., 3 mM final concentration) in 50 mM sodium phosphate buffer (pH 7.5).
-
Cofactor Recycling System : To the solution, add D-glucose (e.g., 50 mM), NADP+ (e.g., 1 mM), and a catalytic amount of glucose dehydrogenase (GDH, e.g., 1 mg/mL).
-
Enzyme Addition : Add the galactose oxidase M3-5 (e.g., 0.1 mg/mL) and imine reductase AdRedAm (e.g., 1 mg/mL) to initiate the cascade reaction.
-
Incubation : Seal the vessel and incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 16 to 24 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS or GC-FID.
-
Reaction Workup :
-
Once the reaction is complete, adjust the pH of the mixture to >10 with a 1 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected L-3-aminopiperidine.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the final product with high purity.
-
Analysis : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess using chiral HPLC analysis.
Conclusion
The enzymatic cascade synthesis of Cbz-protected L-3-aminopiperidine offers a highly efficient, stereoselective, and environmentally benign route to this valuable pharmaceutical intermediate.[1][2][3][4][5] By employing a one-pot, two-enzyme system, this method minimizes downstream processing and prevents the erosion of stereochemical integrity.[1][2][3][4][5] This approach is well-suited for applications in drug discovery and development where access to enantiomerically pure building blocks is paramount.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. [PDF] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
Application Notes: (R)-1-Cbz-3-aminopiperidine as a Key Intermediate in Alogliptin Synthesis
Introduction
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus.[1][2][3] The therapeutic efficacy of Alogliptin is critically dependent on its specific stereochemistry, particularly the (R)-configuration of its 3-aminopiperidine moiety.[2] This structural feature is essential for the molecule's interaction with the active site of the DPP-4 enzyme.[4][5] (R)-1-Cbz-3-aminopiperidine serves as a crucial protected intermediate in the synthesis of Alogliptin, ensuring the correct chirality is carried through to the final active pharmaceutical ingredient (API). The carbobenzyloxy (Cbz) protecting group provides stability and allows for controlled reactions before its removal to enable the key coupling step.
Mechanism of Action of Alogliptin
Alogliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme.[6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Alogliptin increases the levels of active incretins.[6] This leads to a glucose-dependent increase in insulin secretion from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells, ultimately resulting in improved glycemic control.[7][8]
References
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 5. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Biocatalytic Synthesis of Chiral Amines with Transaminases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals, with an estimated 40% of all commercial drugs containing a chiral amine moiety.[1] Traditional chemical synthesis routes often suffer from limitations such as the need for harsh reaction conditions, expensive metal catalysts, and insufficient stereoselectivity.[2] Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful 'green technology' providing sustainable and highly selective synthetic methods.[2][3] Among biocatalysts, transaminases (TAs), also known as aminotransferases, have garnered significant attention for their ability to produce optically pure amines with excellent enantioselectivity under mild, aqueous conditions.[4][5] This guide provides a comprehensive overview of transaminase-catalyzed chiral amine synthesis, detailing the underlying enzymatic mechanism, strategic considerations for reaction design, detailed experimental protocols, and robust troubleshooting advice to empower researchers in this dynamic field.
The Transaminase Biocatalytic System: Principles and Mechanism
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde.[6][7] This process allows for the stereoselective synthesis of a new chiral amine from a prochiral ketone.[8]
The Ping-Pong Bi-Bi Mechanism & The Role of PLP
The catalytic cycle of a transaminase follows a "Ping-Pong Bi-Bi" mechanism, which can be dissected into two distinct half-reactions.[3][9] The entire process is orchestrated by the crucial cofactor, Pyridoxal-5'-Phosphate (PLP), the active form of vitamin B6.[10][11]
-
First Half-Reaction (Deamination of Donor): Initially, the aldehyde group of PLP is covalently bound to a conserved lysine residue in the enzyme's active site, forming an internal aldimine (a type of Schiff base).[7][10] An incoming amine donor displaces the lysine and forms a new, external aldimine with PLP. Through a series of electron rearrangements stabilized by the pyridine ring of PLP, the amino group is transferred to the cofactor, converting it into pyridoxamine-5'-phosphate (PMP) and releasing the amine donor as its corresponding ketone byproduct.[3][12]
-
Second Half-Reaction (Amination of Acceptor): The PMP intermediate now holds the amino group. A prochiral ketone (the amine acceptor) enters the active site and reacts with PMP. The process is effectively reversed: the amino group is transferred from PMP to the ketone, forming the desired chiral amine product.[8] This regenerates the PLP-lysine internal aldimine, preparing the enzyme for the next catalytic cycle.[10]
The exceptional enantioselectivity of the reaction arises from the chiral environment of the enzyme's active site, which precisely orients the incoming ketone so that the amino group is delivered to only one of its two prochiral faces.[8]
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. Transaminase - Wordpress [reagents.acsgcipr.org]
- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLP: The Cofactor Powering Transaminases, Metabolism & Detoxification [lingfengbio.com]
- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 12. Transaminase - Wikipedia [en.wikipedia.org]
Large-Scale Synthesis of (R)-3-Aminopiperidine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the manufacturing of several pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2] The protocols outlined below are based on established and scalable methodologies, emphasizing asymmetric synthesis using transaminase enzymes and chemical reduction routes.
Introduction
(R)-3-aminopiperidine dihydrochloride is a critical building block in medicinal chemistry.[3] Its stereochemistry is crucial for the biological activity of the final drug products. Therefore, robust and efficient enantioselective synthetic methods are paramount for industrial-scale production. This document explores two primary scalable strategies: a biocatalytic approach using transaminases and a chemical approach involving the reduction of a chiral lactam. These methods offer advantages in terms of yield, enantiomeric purity, and scalability.[4][5]
Synthetic Strategies Overview
Two principal routes for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride are detailed below. The choice of method may depend on factors such as cost of starting materials, availability of specialized equipment (e.g., bioreactors), and downstream processing considerations.
Route 1: Asymmetric Synthesis via Biocatalytic Transamination
This environmentally friendly approach utilizes a transaminase enzyme to stereoselectively introduce an amine group to a prochiral piperidone derivative.[1][4] This method is characterized by mild reaction conditions, high enantioselectivity, and the potential for reduced waste generation, making it suitable for green chemistry applications.[6]
Route 2: Chemical Synthesis via Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride
This chemical route involves the reduction of a chiral lactam intermediate, (R)-3-aminopiperidin-2-one hydrochloride, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][7] This method is well-suited for large-scale production, with documented procedures for kilogram-scale synthesis.[5]
Experimental Protocols
Protocol 1: Asymmetric Synthesis using Transaminase
This protocol is based on the enzymatic conversion of N-protected 3-piperidone to the corresponding (R)-3-amino-piperidine derivative, followed by deprotection.
Step 1: Enzymatic Transamination of N-Boc-3-piperidone
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: Add N-Boc-3-piperidone, an amino donor (e.g., isopropylamine), and the selected transaminase enzyme.[8] The enzyme loading and substrate concentration should be optimized for the specific transaminase used.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 30-40°C) with gentle agitation.[9] Monitor the reaction progress by HPLC or GC to determine the conversion of the ketone to the amine.
-
Work-up: Once the reaction is complete, the enzyme can be removed by filtration if immobilized.[8] The product, (R)-N-Boc-3-aminopiperidine, is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Deprotection to (R)-3-Aminopiperidine Dihydrochloride
-
Acidification: Dissolve the crude (R)-N-Boc-3-aminopiperidine in a suitable solvent such as ethanol or methanol.[6]
-
HCl Addition: Add a solution of hydrochloric acid in the chosen solvent (e.g., 2 M HCl in ethanol) and stir the mixture at room temperature.[6]
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution as a white solid.[6] The reaction progress can be monitored by TLC.
-
Purification: The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[6][8]
Quantitative Data for Protocol 1 (Representative)
| Parameter | Value | Reference |
| Substrate | N-Boc-3-piperidone | [8] |
| Enzyme | Transaminase | [4][6] |
| Amino Donor | Isopropylamine | [8] |
| Solvent (Enzymatic Step) | Phosphate Buffer (pH 7.5) | [9] |
| Temperature (Enzymatic Step) | 30 °C | [9] |
| Reaction Time (Enzymatic Step) | 16 h | [9] |
| Deprotection Reagent | 2 M HCl in Ethanol | [6] |
| Overall Yield | ~92.4% (Deprotection Step) | [6] |
| Enantiomeric Excess | >99% | [8] |
Protocol 2: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride
This protocol details the chemical reduction of a chiral lactam intermediate.
Step 1: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride (Starting Material)
The starting material, (R)-3-aminopiperidin-2-one hydrochloride, can be synthesized from (R)-2,5-diaminopentanoic acid hydrochloride.[5]
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Inert Atmosphere: All steps involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Reactor Setup: Suspend (R)-3-aminopiperidin-2-one hydrochloride in anhydrous tetrahydrofuran (THF) in a suitable reactor.[5]
-
LiAlH₄ Addition: Slowly add a solution of LiAlH₄ in THF to the suspension. The temperature should be carefully controlled between 10°C and 45°C during the addition.[5]
-
Heating: After the addition is complete, heat the reaction mixture to a temperature between 45°C and 60°C and maintain for several hours to ensure complete reduction.[5]
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Work-up and Isolation: Filter the resulting slurry to remove the aluminum salts. The filtrate, containing (R)-3-aminopiperidine, is then treated with concentrated hydrochloric acid to form the dihydrochloride salt.[5]
-
Purification: The product can be crystallized from a suitable solvent system (e.g., ethanol/heptane) to yield pure (R)-3-aminopiperidine dihydrochloride.[10]
Quantitative Data for Protocol 2 (Representative)
| Parameter | Value | Reference |
| Starting Material | (R)-3-aminopiperidin-2-one hydrochloride | [5] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [5] |
| Equivalents of LiAlH₄ | 1.0 to 2.5 equivalents | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Addition Temperature | 10 °C to 45 °C | [5] |
| Reaction Temperature | 45 °C to 60 °C | [5] |
| Quenching Agents | Water, NaOH solution | [5] |
| Final Product Formation | Addition of concentrated HCl | [5] |
| Scale | > 1 kg | [5][7] |
Visualizations
Caption: Workflow for the biocatalytic synthesis of (R)-3-aminopiperidine dihydrochloride.
Caption: Workflow for the chemical synthesis of (R)-3-aminopiperidine dihydrochloride via reduction.
References
- 1. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 2. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 10. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: (R)-1-Boc-3-aminopiperidine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-3-aminopiperidine is a chiral building block of significant interest in pharmaceutical development due to its integral role in the synthesis of a variety of therapeutic agents. Its piperidine scaffold is a common motif in numerous biologically active compounds, and the chiral amine at the 3-position is crucial for the specific interactions of these drugs with their biological targets. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactions during complex syntheses.[1][2]
This document provides detailed application notes, experimental protocols, and quantitative data for the use of (R)-1-Boc-3-aminopiperidine in the development of key pharmaceuticals, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Applications in Drug Development
(R)-1-Boc-3-aminopiperidine is a key intermediate in the synthesis of several marketed drugs. Its primary applications are in the development of:
-
DPP-4 Inhibitors: This class of oral antidiabetic drugs works by blocking the DPP-4 enzyme, which inactivates incretin hormones like GLP-1. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. (R)-1-Boc-3-aminopiperidine is a crucial component for drugs like:
-
PARP Inhibitors: These drugs are targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. (R)-1-Boc-3-aminopiperidine is used in the synthesis of:
-
Niraparib: A potent PARP-1 and PARP-2 inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[6]
-
The general workflow for utilizing (R)-1-Boc-3-aminopiperidine in drug synthesis involves its coupling with a core scaffold of the target molecule, followed by deprotection of the Boc group and subsequent reaction steps to yield the final active pharmaceutical ingredient (API).
References
Gold-Catalyzed Pathways to Substituted Piperidines: Application Notes and Protocols
Introduction: The Significance of the Piperidine Scaffold and the Rise of Gold Catalysis
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active alkaloids.[1] Its prevalence drives the continuous demand for efficient and selective synthetic methodologies. Traditionally, the synthesis of substituted piperidines has relied on methods such as the reduction of pyridine derivatives or multi-step cyclization strategies.[2] However, these approaches can suffer from limitations including harsh reaction conditions, limited substrate scope, and the generation of significant waste.
In recent years, homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, prized for its mild reaction conditions and unique reactivity profile.[3] Gold catalysts, typically in the +1 oxidation state, act as soft and carbophilic π-acids, effectively activating alkynes, allenes, and alkenes towards nucleophilic attack.[4] This unique mode of activation has unlocked novel reaction pathways for the construction of complex molecular architectures, including the stereocontrolled synthesis of substituted piperidines.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of gold catalysis for the synthesis of functionalized piperidines. We will delve into the core mechanistic principles, provide field-proven, step-by-step protocols for key transformations, and present data to illustrate the scope and efficiency of these methods.
Core Synthetic Strategies & Mechanistic Insights
Gold-catalyzed piperidine syntheses predominantly proceed through the intramolecular cyclization of nitrogen-containing substrates bearing pendant unsaturated functionalities. The choice of substrate and catalyst dictates the reaction pathway and the substitution pattern of the resulting piperidine. Here, we will focus on three robust and versatile strategies.
Intramolecular Hydroamination of Alkenyl Carbamates
This method provides a direct and atom-economical route to N-protected piperidines through the intramolecular addition of a carbamate nitrogen to a gold-activated alkene. The reaction is characterized by its mild conditions and broad substrate compatibility.[5]
Causality Behind Experimental Choices: The choice of a carbamate protecting group is crucial as it modulates the nucleophilicity of the nitrogen atom, preventing catalyst deactivation while still allowing for efficient cyclization. The catalyst system, often a combination of a gold(I) chloride precatalyst and a silver salt, generates a cationic gold species in situ. The silver salt acts as a halide scavenger, freeing up a coordination site on the gold center for alkene activation. The ligand on the gold catalyst, typically a bulky phosphine, plays a key role in stabilizing the active species and influencing the reaction's efficiency.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the intramolecular hydroamination of alkenyl carbamates.
Formal [2+2+2] Annulation of N-Allenamides and Alkenyl Oxime Ethers
This elegant cascade reaction allows for the rapid assembly of highly substituted piperidines from readily available starting materials.[6][7][8][9][10] The reaction is believed to proceed through a stepwise mechanism involving the activation of the allene by the gold catalyst, followed by a series of intramolecular additions.
Causality Behind Experimental Choices: N-allenamides are excellent substrates for gold catalysis due to the electronic nature of the amide group, which stabilizes the key intermediates.[10] Oxime ethers are employed as the nitrogen source and the tethered alkene acts as the terminating nucleophile in the cascade. The choice of a chiral phosphoramidite ligand on the gold catalyst can induce high levels of enantioselectivity, making this a powerful method for the asymmetric synthesis of piperidines.[7]
Proposed Reaction Pathway:
Caption: Simplified pathway for the [2+2+2] annulation of N-allenamides and alkenyl oxime ethers.
Cycloisomerization of Homopropargylic Amines
This strategy leverages the gold-catalyzed activation of an alkyne to trigger a cyclization cascade, ultimately furnishing substituted piperidines.[11][12] The reaction often proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular Prins-type cyclization.
Causality Behind Experimental Choices: Homopropargylic amines are readily prepared and serve as versatile precursors. The reaction is typically carried out in the presence of a gold(I) catalyst and a silver salt co-catalyst. The choice of solvent can be critical, with non-coordinating solvents such as dichloromethane often favoring the desired cyclization pathway. The substitution pattern on both the amine and the alkyne can be varied to access a wide range of piperidine derivatives.
Experimental Workflow:
Caption: General experimental workflow for gold-catalyzed piperidine synthesis.
Detailed Application Notes and Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of an N-Alkenyl Carbamate
This protocol is adapted from the work of Widenhoefer and co-workers and describes the synthesis of a protected 2-methylpiperidine.[5]
Materials and Equipment:
-
N-(pent-4-en-1-yl) Cbz-carbamate (Substrate)
-
[Au{P(tBu)₂(o-biphenyl)}]Cl (Gold precatalyst)
-
Silver triflate (AgOTf) (Co-catalyst)
-
Anhydrous 1,4-dioxane (Solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add [Au{P(tBu)₂(o-biphenyl)}]Cl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).
-
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (2.0 mL) to the flask, followed by the N-(pent-4-en-1-yl) Cbz-carbamate (0.5 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired protected 2-methylpiperidine.
Quantitative Data Summary:
| Substrate Variation | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-pent-4-enylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | 60 | 22 | 98 | [5] |
| N-Boc-pent-4-enylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | 60 | 22 | 95 | [5] |
| N-Tosyl-pent-4-enylamine | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | 80 | 24 | 85 | [13] |
Protocol 2: Enantioselective Gold(I)-Catalyzed Annulation of an N-Allenamide with an Alkenyl Oxime Ether
This protocol is based on the findings of López, Mascareñas, and co-workers for the synthesis of a chiral, highly substituted piperidine.[6][7]
Materials and Equipment:
-
N-allenyl-N-benzyl-p-toluenesulfonamide (N-Allenamide)
-
(E)-O-(pent-4-en-1-yl)benzaldehyde oxime (Alkenyl Oxime Ether)
-
(S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂ (Chiral gold precatalyst)
-
Silver hexafluoroantimonate (AgSbF₆) (Co-catalyst)
-
Anhydrous dichloromethane (DCM) (Solvent)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Chiral HPLC for enantiomeric excess determination
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the active catalyst by mixing (S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂ (0.005 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 2 mol%) in anhydrous DCM (1.0 mL).
-
Reaction Setup: To a vial containing a solution of the N-allenamide (0.5 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL), add the alkenyl oxime ether (0.75 mmol, 1.5 equiv).
-
Initiation: Add the prepared catalyst solution to the vial.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary:
| N-Allenamide Substituent | Alkene Tether | Ligand | Yield (%) | ee (%) | Reference |
| N-Ts | C-tether | (S)-Xylyl-BINAP | 85 | 92 | [8] |
| N-Boc | O-tether | (R)-DTBM-SEGPHOS | 78 | 88 | [9] |
| N-Ac | C-tether | (S,R,R)-Phosphoramidite | 91 | 95 | [7] |
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Gold(I)-Catalyzed Enantioselective Annulations between Allenes and Alkene-Tethered Oxime Ethers: A Straight Entry to Highly Substituted Piperidines and aza-Bridged Medium-Sized Carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formal alkyne aza-prins cyclization: gold(I)-catalyzed cycloisomerization of mixed N,O-acetals generated from homopropargylic amines to highly substituted piperidines [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gold(I)-catalyzed intramolecular hydroamination of alkenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral piperidine synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a single, pure enantiomer (a specific 3D stereoisomer) of a chiral piperidine into a mixture containing both enantiomers. This is a significant concern because the pharmacological properties of many piperidine-containing drugs, including their efficacy and safety, are often dependent on a specific enantiomer. The presence of the undesired enantiomer can lead to reduced therapeutic activity or even adverse side effects. Therefore, maintaining the stereochemical integrity of the chiral centers in the piperidine ring is crucial.
Q2: What are the common mechanisms that lead to racemization during chiral piperidine synthesis?
A2: Racemization in chiral piperidine synthesis can occur through several mechanisms, largely dependent on the reaction conditions and the structure of the intermediates. A primary pathway involves the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, at the chiral center.[1] For example, in reactions involving a carbonyl group adjacent to a stereocenter, a base can abstract a proton from the chiral carbon, leading to the formation of a planar enolate.[1] Subsequent protonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers. Similarly, reactions proceeding through carbocation intermediates at a chiral center can also lead to racemization as the incoming nucleophile can attack from either side of the planar carbocation.[2]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors can significantly influence the extent of racemization:
-
Base: The choice of base is critical. Strong, non-sterically hindered bases are more likely to cause deprotonation at a chiral center, leading to racemization.[1]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[3] Performing reactions at lower temperatures can often help to preserve stereochemical integrity.
-
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the rate of racemization.[4] The choice of solvent can also impact the solubility of reactants and catalysts, which can indirectly affect enantioselectivity.[5]
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can increase the likelihood of racemization.
Troubleshooting Guide
Problem 1: Low enantiomeric excess (ee%) observed in the final piperidine product.
| Potential Cause | Suggested Solution |
| Inappropriate Base Selection: A strong, non-hindered base may be promoting racemization through deprotonation at the chiral center. | Switch to a weaker or more sterically hindered base. For example, if using sodium ethoxide, consider switching to potassium tert-butoxide or a bulky amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which has been shown to be an effective racemization catalyst in some contexts, suggesting its potential to be tuned for specific outcomes.[6] |
| Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for racemization to occur.[3] | Perform the reaction at a lower temperature. It is often beneficial to cool the reaction mixture to 0 °C or even lower before adding reagents that could induce racemization. |
| Unsuitable Solvent: The solvent may be stabilizing intermediates that lead to racemization.[4] | Screen a range of solvents with varying polarities. Non-polar aromatic solvents and less polar etheric solvents have been shown to improve yield without significantly affecting stereoselectivity in some reactions.[5] |
| Prolonged Reaction Time: Leaving the reaction to stir for an extended period, especially under basic or acidic conditions, can lead to gradual racemization. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. |
Problem 2: Racemization occurring during the workup or purification process.
| Potential Cause | Suggested Solution |
| Acidic or Basic Workup Conditions: Exposure to strong acids or bases during the workup can cause racemization of the final product, especially if there are acidic protons adjacent to stereocenters. | Use neutral or mildly acidic/basic conditions for the workup. For example, use a saturated solution of ammonium chloride for quenching instead of a strong acid. |
| High Temperatures during Purification: Using high temperatures during solvent removal or column chromatography can sometimes lead to racemization of sensitive compounds. | Remove solvent under reduced pressure at low temperatures. If performing column chromatography, consider using a system that does not require heating. |
Experimental Protocols and Data
Below are summarized protocols and data for common methods used in chiral piperidine synthesis, highlighting conditions that favor high enantioselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This method is effective for producing enantioenriched piperidines from pyridinium salt precursors.[7][8]
Experimental Protocol: In a nitrogen-filled glovebox, a solution of the iridium catalyst is prepared by stirring [{Ir(cod)Cl}₂] and a chiral phosphine ligand like (R)-SynPhos in a mixture of toluene and dichloromethane for 20-30 minutes.[7] This catalyst solution is then transferred to an autoclave containing the N-benzyl-2-phenylpyridinium bromide substrate.[7] The autoclave is sealed, purged with hydrogen, and pressurized to 600 psi of H₂.[7] The reaction is stirred at 28 °C for 20-24 hours.[7] After releasing the pressure, the reaction is quenched with a saturated aqueous solution of Na₂CO₃.[7] The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.[7]
Quantitative Data:
| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂] / (R)-SynPhos | PhMe/CH₂Cl₂ | >95 | 96 |
| 2 | N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}₂] / (R)-SynPhos | PhMe/CH₂Cl₂ | >95 | 95 |
Data adapted from Zhang et al.[7]
Organocatalytic Domino Michael Addition/Aminalization
This approach utilizes a chiral organocatalyst to construct highly functionalized chiral piperidines in a one-step process.[9]
Experimental Protocol: To a solution of an aldehyde and a nitroolefin in a suitable solvent such as toluene, an O-TMS protected diphenylprolinol catalyst (20 mol%) is added.[9] The reaction mixture is stirred at room temperature for 24-72 hours and monitored by TLC.[9] Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the polysubstituted chiral piperidine.[9]
Quantitative Data:
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | Propanal | (E)-2-(2-nitrovinyl)benzene | 20 | 85 | >20:1 | 99 |
| 2 | Butanal | (E)-1-methoxy-2-(2-nitrovinyl)benzene | 20 | 82 | >20:1 | 98 |
Data adapted from BenchChem application notes.[9]
Visualizations
Caption: A general workflow for the asymmetric synthesis of chiral piperidines.
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Aminopiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of 3-aminopiperidine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your synthesis.
Issue 1: Formation of Di-Boc Protected Byproduct
-
Symptom: You observe a byproduct with a mass corresponding to the addition of two Boc groups to your 3-aminopiperidine core.
-
Root Cause: During the protection of the piperidine ring nitrogen with di-tert-butyl dicarbonate (Boc₂O), the 3-amino group can also react, leading to a di-protected species. This is more likely to occur if the reaction conditions are not carefully controlled.
-
Solution:
-
pH Control: Maintain a pH of 11.8-12.2 during the addition of Boc₂O. This can be achieved by the slow, simultaneous addition of a base like 25% aqueous sodium hydroxide.[1]
-
Temperature: Perform the reaction at a low temperature (0-10 °C) to improve selectivity.[2]
-
Stoichiometry: Use a controlled amount of Boc₂O (e.g., 1.05 equivalents) to minimize over-reaction.
-
Issue 2: Presence of Unsaturated Enamine Byproduct
-
Symptom: Your product mixture contains an impurity with a mass corresponding to the desired product minus a molecule of water. This is common in syntheses involving a reductive amination step.
-
Root Cause: The imine or enamine intermediate formed during reductive amination may not be efficiently reduced. This can be exacerbated by high reaction concentrations.[3]
-
Solution:
-
Dilution: Perform the reductive amination at a lower concentration by increasing the amount of solvent.
-
Efficient Reduction: Ensure your reducing agent (e.g., sodium triacetoxyborohydride) is fresh and used in a sufficient stoichiometric amount. Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.
-
pH Control: Maintain a mildly acidic pH (4-5) to favor imine formation without promoting excessive elimination to the enamine.
-
Issue 3: N-Alkylation Byproducts (e.g., N-ethylation)
-
Symptom: You detect a byproduct with a mass corresponding to your product plus an alkyl group (e.g., +28 amu for an ethyl group).
-
Root Cause: This side reaction is common during catalytic hydrogenation for deprotection (e.g., removal of a Cbz or Benzyl group) when using alcohol solvents like ethanol. The palladium catalyst can oxidize the solvent to an aldehyde (e.g., acetaldehyde from ethanol), which then undergoes reductive amination with the newly deprotected amine.[3]
-
Solution:
-
Solvent Change: Replace ethanol with a solvent less prone to oxidation, such as methanol, isopropanol, or ethyl acetate.
-
Issue 4: Racemization or Loss of Enantiomeric Purity
-
Symptom: The enantiomeric excess (e.e.) of your chiral 3-aminopiperidine derivative is lower than expected.
-
Root Cause: The stereocenter at the C3 position can be susceptible to racemization, particularly under harsh reaction conditions or during prolonged reaction times. Labile intermediates are especially at risk.
-
Solution:
-
Enzymatic Synthesis: Consider using enzymatic methods, such as those employing transaminases, which are highly stereoselective.[4]
-
One-Pot Reactions: Streamlining reaction sequences into one-pot procedures can prevent the isolation of potentially unstable intermediates, thereby minimizing the risk of racemization.[5]
-
Mild Conditions: Use mild reaction conditions (e.g., lower temperatures, weaker bases/acids) whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 3-aminopiperidine derivatives?
A1: Common side reactions include the formation of di-protected byproducts (e.g., di-Boc), unsaturated enamines, N-alkylated impurities, and racemization of the chiral center. Incomplete deprotection of other protecting groups used in the synthesis can also lead to impurities.
Q2: How can I monitor the formation of these byproducts during my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your reaction and detecting the formation of byproducts. For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: Are there any specific analytical methods to determine the enantiomeric purity of my 3-aminopiperidine derivative?
A3: Yes, chiral HPLC is the most common method for determining the enantiomeric excess of your product. This often requires derivatization of the amine with a suitable agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) to introduce a chromophore and allow for separation on a chiral column.[6][7]
Q4: What is the mechanism of enamine byproduct formation?
A4: Enamine formation is a side reaction that can occur during imine formation, which is a key step in reductive amination. It proceeds through the following steps:
-
Nucleophilic attack of the amine on the carbonyl group of an aldehyde or ketone.
-
Proton transfer to form a carbinolamine intermediate.
-
Protonation of the hydroxyl group, turning it into a good leaving group (water).
-
Elimination of water to form a resonance-stabilized iminium cation.
-
Deprotonation at the alpha-carbon to yield the enamine.
Quantitative Data Summary
The following table summarizes the impact of certain conditions on byproduct formation based on available literature. Precise quantitative data is highly dependent on the specific substrate and detailed reaction conditions.
| Side Reaction | Key Influencing Factor | Observed Impact | Reference |
| Di-Boc Formation | pH | Maintaining pH between 11.8 and 12.2 minimizes the formation of the di-Boc byproduct. | [1] |
| N-ethylation | Solvent in Hydrogenation | Use of ethanol can lead to the formation of N-ethylated byproducts. Switching to methanol or other non-oxidizable solvents mitigates this. | [3] |
| Enamine Formation | Reaction Concentration | Highly concentrated reaction mixtures in reductive amination can favor the formation of the enamine byproduct. | [3] |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminopiperidine with pH Control
This protocol is designed to selectively protect the piperidine ring nitrogen while minimizing the formation of the di-Boc byproduct.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a pH sensor, and two dropping funnels, dissolve 3-aminopiperidine (1.0 eq) in ethanol. Cool the mixture to 10-15 °C.
-
Reagent Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq) through one dropping funnel and a 25% aqueous solution of sodium hydroxide through the other.
-
pH Monitoring: Carefully control the addition rate of the sodium hydroxide solution to maintain the pH of the reaction mixture between 11.8 and 12.2.[1]
-
Reaction Time: The addition is typically completed over 1 hour. Stir for an additional hour at the same temperature.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Mechanism of Enamine Formation
Caption: Mechanism of enamine side product formation.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting decision tree for common side reactions.
References
- 1. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-1-Cbz-3-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-Cbz-3-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound and related chiral 3-aminopiperidines?
A1: Several synthetic strategies are employed, broadly categorized into chemical and biocatalytic methods.
-
Chemical Synthesis:
-
From L-glutamic acid: This multi-step route involves the conversion of L-glutamic acid into a piperidine ring system. The overall yields for similar N-Boc protected piperidines are reported to be in the range of 44% to 55%.
-
Chiral Resolution and Functional Group Interconversion: This approach often starts with racemic N-Cbz-3-piperidinecarboxylic acid, which is resolved using a chiral resolving agent like (R)-phenylethylamine. The resolved carboxylic acid then undergoes reactions like an acid-amide condensation followed by a Hofmann degradation to yield the amine.
-
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of N-protected 3-aminopyridine derivatives can provide chiral 3-aminopiperidines, though this may require expensive catalysts and high-pressure conditions.[1]
-
-
Biocatalytic Synthesis:
-
Transaminase-catalyzed reductive amination: This method uses a transaminase enzyme to asymmetrically convert a prochiral N-protected 3-piperidone into the desired (R)- or (S)-amine with high enantioselectivity.[2][3] This approach is considered green and can achieve high product concentrations and optical purity.[2]
-
Multi-enzyme cascades: One-pot enzymatic cascades, for example using galactose oxidase and imine reductase, can convert N-Cbz-protected amino alcohols into this compound.[4][5][6][7][8] This method can prevent the racemization of intermediates and has reported isolated yields of up to 54%.[4][5][6][7][8]
-
Q2: What are the critical parameters to control for improving the yield and enantioselectivity in the synthesis?
A2: Key parameters depend on the chosen synthetic route.
-
For chemical syntheses , critical factors include the choice of reagents, solvents, reaction temperature, and catalyst purity. In catalytic hydrogenations, the catalyst type, loading, pressure, and temperature are crucial.
-
For biocatalytic methods , pH, temperature, enzyme loading, substrate concentration, and cofactor presence are critical for optimal enzyme activity and stability.[4] For instance, in a multi-enzyme cascade, an optimal pH of 8 was found to yield better results.[4]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, side reactions can lower the yield and complicate purification.
-
In syntheses involving the removal of protecting groups via catalytic hydrogenation, N-ethylated byproducts can form if ethanol is used as the solvent.[9]
-
During enzymatic reactions, substrate degradation in aqueous media can lead to byproduct formation, especially in scaled-up reactions.[3]
-
In multi-step chemical syntheses, incomplete reactions or the formation of diastereomeric intermediates can occur, necessitating careful purification at each step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or enzyme. | - Ensure the catalyst (e.g., Pd/C) is fresh or properly activated.- For enzymatic reactions, verify the enzyme activity and ensure proper storage. Use fresh enzyme if necessary. |
| Incorrect reaction conditions (temperature, pressure, pH). | - Optimize the reaction temperature. For enzymatic reactions, temperatures above 30°C might cause deactivation.[4]- For hydrogenations, ensure the correct hydrogen pressure is applied.- For enzymatic reactions, optimize the pH of the buffer. A pH of 8 has been shown to be optimal for some enzyme cascades.[4] | |
| Poor quality of starting materials or reagents. | - Use reagents of high purity.- Ensure solvents are anhydrous where required. | |
| Substrate inhibition or degradation. | - In enzymatic reactions, high substrate concentrations can sometimes inhibit the enzyme. Try lowering the initial substrate concentration.- Substrate degradation in aqueous media can be an issue; consider optimizing reaction time.[3] | |
| Low Enantioselectivity | Racemization of intermediates. | - In multi-step syntheses, labile intermediates can racemize. One-pot reactions, where intermediates are consumed as they are formed, can prevent this.[4][5][6][7][8]- For enzymatic reactions, ensure the chosen enzyme has high stereoselectivity for the substrate. |
| Inefficient chiral resolution. | - Optimize the amount of resolving agent and the crystallization conditions (solvent, temperature). | |
| Formation of Impurities/Byproducts | Side reactions due to solvent participation. | - When using ethanol as a solvent in catalytic hydrogenation for deprotection, N-ethylated byproducts can form.[9] Consider using an alternative solvent like methanol. |
| Incomplete reaction. | - Increase the reaction time or catalyst/enzyme loading.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. | |
| Over-reduction or other side reactions. | - Optimize the amount of reducing agent (e.g., lithium aluminum hydride).[10] | |
| Difficulty in Product Isolation/Purification | Product is highly water-soluble. | - Employ extraction with an appropriate organic solvent at the correct pH.- Consider using techniques like lyophilization to remove water. |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion.- Centrifugation can also be effective. | |
| Co-elution of product and impurities during chromatography. | - Optimize the mobile phase and stationary phase for better separation.- Consider derivatization of the product or impurity to alter its chromatographic behavior. |
Experimental Protocols & Data
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
| Multi-enzyme Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase | Up to 54% (isolated) | [4][5][6][7][8] |
| Synthesis from L-glutamic acid | L-glutamic acid | NaBH₄, TsCl, various amines | 44% - 55% (overall for N-Boc derivative) | |
| Transaminase Biocatalysis | 1-Boc-3-piperidone | Immobilized ω-transaminase (ATA-025-IMB) | 70% (isolated for N-Boc derivative) | [3] |
| Hofmann Rearrangement | (R)-1-(tert-butoxycarbonyl)piperidine amide | NaOH, NaOCl | 80% (for N-Boc derivative) | [11] |
Detailed Experimental Protocol: Multi-Enzyme Cascade Synthesis
This protocol is a generalized representation based on the literature for the synthesis of L-3-N-Cbz-aminopiperidine.[4]
Materials:
-
N-Cbz-protected L-ornithinol (substrate)
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Sodium phosphate buffer (NaPi buffer)
-
Necessary cofactors for the enzymes (e.g., NAD(P)H for IRED)
Procedure:
-
Prepare a solution of the N-Cbz-protected L-ornithinol in a suitable buffer (e.g., NaPi buffer, pH 8).
-
Add the GOase and IRED enzymes to the substrate solution. Optimal concentrations may need to be determined empirically, but higher GOase concentrations have been shown to improve yield.[4]
-
If required, add the necessary cofactors for the enzymes.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 16 hours).[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-FID or LC-MS).
-
Upon completion, stop the reaction (e.g., by protein precipitation or extraction).
-
Perform a workup procedure, which may involve an acid-base wash, to extract and isolate the product.
-
Purify the crude product using techniques like column chromatography to obtain pure L-3-N-Cbz-aminopiperidine.
Visualizations
References
- 1. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Cbz-Protected Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cbz-protected amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Cbz-protection reaction?
A1: Common impurities include unreacted starting amine, excess benzyl chloroformate (Cbz-Cl), benzyl alcohol (formed from the hydrolysis of Cbz-Cl), and di-Cbz protected primary amines.[1] Unreacted Cbz-Cl is often removed during aqueous workup, while benzyl alcohol can sometimes co-purify with the desired product.
Q2: How can I monitor the progress of my Cbz-protection reaction to minimize impurities?
A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[2][3] By spotting the starting amine, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the Cbz-protected product. This helps in determining the optimal reaction time and preventing the formation of side products due to prolonged reaction times or excessive heating.
Q3: Is it possible to form a di-Cbz protected primary amine, and how can I avoid it?
A3: Yes, di-protection of primary amines can occur, especially with a large excess of Cbz-Cl or under strongly basic conditions. To minimize this side reaction, use a controlled stoichiometry of Cbz-Cl (typically 1.05-1.2 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1] Using a milder base like sodium bicarbonate can also help.[1]
Q4: My Cbz-protected amine is an oil and won't crystallize. What should I do?
A4: If direct crystallization is unsuccessful, purification by flash column chromatography is the recommended next step. Cbz-protected amines are often amenable to silica gel chromatography. If the compound is still impure after chromatography, you can attempt crystallization again with the purified material. Seeding the solution with a small crystal, if available, can also induce crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Cbz-protected amines.
Issue 1: Presence of Benzyl Alcohol in the Final Product
Problem: After aqueous workup and solvent evaporation, my NMR spectrum shows the presence of benzyl alcohol along with my desired Cbz-protected amine.
Cause: Benzyl alcohol is a common byproduct from the hydrolysis of benzyl chloroformate and can be difficult to remove completely by a simple extraction, especially if the product is also soluble in the aqueous phase.
Solution:
-
Aqueous Washes: Perform multiple washes of the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities and then with brine to reduce the water content.
-
Crystallization: Cbz-protected amines are often crystalline solids.[4] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively separate the product from the more soluble benzyl alcohol.[5]
-
Flash Column Chromatography: If crystallization is not feasible, flash chromatography is a reliable method. Benzyl alcohol is more polar than many Cbz-protected amines and can be separated using an appropriate solvent gradient.
Issue 2: Difficulty in Removing Unreacted Starting Amine
Problem: My purified product is contaminated with the starting amine.
Cause: This indicates an incomplete reaction or inefficient purification.
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC before starting the workup.[2]
-
Acidic Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate the unreacted amine, making it water-soluble and allowing for its removal into the aqueous phase. Be cautious if your product has acid-labile functional groups.
-
Flash Column Chromatography: If the starting amine is not fully removed by extraction, flash chromatography can be used. The polarity difference between the Cbz-protected product and the free amine is usually significant, allowing for good separation. For basic amines that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.[6][7]
Issue 3: Low Recovery After Purification
Problem: I am experiencing significant loss of my Cbz-protected amine during purification.
Cause: Product loss can occur at various stages, including extraction, crystallization, and chromatography.
Solution:
-
Extraction: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. For Cbz-protected amino acids, the product is extracted after acidification of the aqueous layer.[2] Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Crystallization: Avoid using an excessive amount of solvent for recrystallization, as this can lead to low recovery. Cool the solution slowly to allow for maximum crystal formation. Recover product from the mother liquor by concentrating it and attempting a second crystallization or by purifying it via column chromatography.
-
Chromatography: Choose the correct solvent system to ensure your compound elutes with an appropriate retention factor (Rf) of ~0.3-0.5 for good separation and recovery. Dry loading the sample onto the column can sometimes reduce streaking and improve recovery compared to wet loading.
Data Presentation
Table 1: Recommended Recrystallization Solvents for Cbz-Protected Amines
| Class of Cbz-Amine | Recommended Solvent Systems |
| Cbz-Amino Acids | Ethanol/Water, Ethyl Acetate/Hexane[5] |
| Simple Aliphatic Cbz-Amines | Isopropyl Alcohol, Chloroform[8] |
| Aromatic Cbz-Amines | Toluene, Methanol/Water |
Table 2: General Solvent Systems for Flash Column Chromatography of Cbz-Protected Amines on Silica Gel
| Polarity of Cbz-Amine | Starting Eluent System | Typical Gradient | Notes |
| Non-polar | 5% Ethyl Acetate in Hexane | 5% -> 50% Ethyl Acetate | A standard system for many common compounds.[9] |
| Moderately Polar | 10-20% Ethyl Acetate in Hexane | 20% -> 70% Ethyl Acetate | Good for compounds with additional polar functional groups. |
| Polar | 100% Dichloromethane | 0% -> 10% Methanol in Dichloromethane | Suitable for more polar Cbz-protected amines.[9] |
| Basic Cbz-Amines | 10% Ethyl Acetate in Hexane with 0.5% Triethylamine | Gradient with constant 0.5% Triethylamine | The added amine neutralizes acidic sites on the silica, improving peak shape.[6][7] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Once the reaction is complete as monitored by TLC, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[2][3]
-
Wash the combined organic layers sequentially with 1 M HCl (if the starting amine is basic and needs to be removed), saturated aqueous NaHCO₃ solution, and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cbz-protected amine.[2]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude Cbz-protected amine in a minimum amount of a suitable hot solvent or solvent mixture (see Table 1).
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column in the desired starting eluent (see Table 2).
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of Cbz-protected amines.
Caption: Decision tree for troubleshooting common flash chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. biotage.com [biotage.com]
- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Pd/C Catalyzed Hydrogenolysis of Cbz Group
Welcome to the technical support center for troubleshooting the Palladium on carbon (Pd/C) catalyzed hydrogenolysis of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Q1: My Cbz deprotection via catalytic hydrogenation is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?
A1: This is a common challenge with several potential root causes. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Catalyst Quality and Activity: The activity of Pd/C can differ between batches and diminish over time.[1][3]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) or phosphorus compounds.[2][4][5][6]
-
Solution: Ensure your starting material and solvents are of high purity and free from catalyst poisons. If your substrate contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed cleavage.[1][3][4] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help drive the reaction to completion.[3]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient, especially for sterically hindered substrates.[1][3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to have access to the catalyst surface.[1][3][4]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][5]
-
Poor Substrate Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.[2][5]
-
Solution: Ensure the substrate is completely dissolved in the chosen solvent. Experimenting with solvent mixtures may improve solubility.[5]
-
Issue 2: Undesired Side Reactions
Q2: I am observing side reactions and the reduction of other functional groups. How can I improve selectivity?
A2: The non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation.[3]
-
Competing Reductions: Functional groups such as alkenes, alkynes, nitro groups, aryl halides (especially bromides and iodides), and benzyl ethers can also be reduced under standard hydrogenation conditions.[3][4][7]
-
Solution 1: Catalytic Transfer Hydrogenolysis (CTH): This method often provides better selectivity.[1][3][4] It utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, which can be milder than using pressurized hydrogen gas.[2][3]
-
Solution 2: Catalyst Modification: In some cases, modifying the catalyst can improve selectivity. For example, using a Pd/C-ethylenediamine complex catalyst can allow for the hydrogenation of various functional groups without cleaving O-benzyl or N-Cbz groups.[8] Additives like pyridine can also be used to inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[9]
-
Issue 3: Substrate Sensitivity
Q3: My substrate contains sulfur or is otherwise sensitive to hydrogenation. What are the best alternative deprotection methods?
A3: For substrates that are incompatible with catalytic hydrogenation, several alternative methods are available.
-
Acid-Catalyzed Cleavage: This is a suitable alternative for substrates that can tolerate acidic conditions.
-
Nucleophilic Cleavage: This method is useful for substrates with acid-sensitive groups.
-
Safety Considerations: When choosing an alternative, be aware of potential byproduct formation. For example, using TMS-iodide can generate benzyl iodide, a potent genotoxic alkylating agent, which should be avoided in late-stage pharmaceutical synthesis.[1][4]
Data Presentation: Reaction Parameter Summary
The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific substrate.[3]
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation | Acidic Cleavage (HBr/AcOH) |
| Catalyst | 10% Pd/C, 5% Pd/C, Pd(OH)₂/C | 10% Pd/C | N/A |
| Catalyst Loading | 5-20% (w/w) | 10-20% (w/w) | N/A |
| Hydrogen Source | H₂ gas (1 atm - 50 psi) | Ammonium formate (3-5 equiv.) | N/A |
| Solvent | MeOH, EtOH, EtOAc, AcOH | MeOH, EtOH | Glacial Acetic Acid |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours (can be longer) | 1-4 hours | Minutes to several hours |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂ Gas [1][4][5]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Hydrogenation Setup: Secure a hydrogen-filled balloon to the flask or place the reaction vessel in a hydrogenation apparatus. It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.
-
Isolation: Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenolysis using Ammonium Formate [5]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Pd/C to the solution.
-
Reagent Addition: In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude product as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Byproduct Formation During Cbz-Deprotection with Pd/C and Ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the catalytic hydrogenation of Cbz-protected amines using a Palladium on carbon (Pd/C) catalyst in ethanol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Cbz-deprotection experiments in a question-and-answer format.
Issue 1: Identification of an Unexpected N-Ethyl Byproduct
Question: After my Cbz-deprotection in ethanol, I've isolated my desired amine, but I also have a significant amount of a byproduct with a mass corresponding to my product plus 28 amu. What is this byproduct and how is it formed?
Answer: The observed byproduct is likely the N-ethylated version of your target amine. This occurs through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. Under the catalytic conditions of Pd/C and hydrogen, a small portion of the ethanol solvent can be oxidized to acetaldehyde on the palladium surface. This acetaldehyde can then undergo a reductive amination with your deprotected amine to form the N-ethylated byproduct.
Issue 2: Incomplete or Sluggish Deprotection Reaction
Question: My Cbz-deprotection is very slow or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to an incomplete or sluggish reaction:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.
-
Solution: Ensure your starting material is highly pure. If sulfur-containing functional groups are present, consider an alternative deprotection method.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.
-
Solution: Use a fresh batch of high-quality catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for all substrates.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for substrate-catalyst interaction.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension.
-
Issue 3: Formation of Other Byproducts
Question: Besides N-ethylation, what other byproducts should I be aware of during Cbz-deprotection?
Answer: While catalytic hydrogenation is generally a clean method, other side reactions can occur:
-
Over-reduction: Other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or aryl halides, may be reduced under the reaction conditions.
-
Solution: If your substrate contains sensitive functional groups, consider using a milder hydrogen source like ammonium formate (transfer hydrogenolysis) or a non-reductive deprotection method.
-
-
N-Benzylation: If the reaction stalls, the partially cleaved benzyl group can sometimes re-alkylate the deprotected amine, leading to an N-benzyl byproduct.[1]
-
Solution: Ensure the reaction goes to completion by addressing the potential issues outlined in "Issue 2".
-
Frequently Asked Questions (FAQs)
Q1: Why is N-ethylation a problem when using ethanol as a solvent?
A1: N-ethylation is a side reaction that can occur during catalytic hydrogenation in ethanol. The palladium catalyst can oxidize a portion of the ethanol to acetaldehyde. This in-situ generated acetaldehyde can then react with the newly deprotected amine via reductive amination to form the N-ethylated byproduct. This reduces the yield of the desired primary or secondary amine and complicates purification.
Q2: How can I minimize the formation of the N-ethyl byproduct?
A2: To minimize N-ethylation, consider the following strategies:
-
Change the Solvent: The most effective way to prevent N-ethylation is to use a non-alcoholic solvent such as ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane (DCM).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the oxidation of ethanol to acetaldehyde.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
-
Use a Different Hydrogen Source: Transfer hydrogenolysis using ammonium formate as the hydrogen donor may be less prone to causing solvent oxidation.
Q3: Is it safe to use Pd/C with ethanol?
A3: Yes, it is generally safe to use Pd/C with ethanol, but appropriate safety precautions must be taken. Pd/C is flammable, especially when dry and in the presence of hydrogen. Ensure the catalyst is handled in an inert atmosphere and never allow it to dry out completely in the air. Ethanol is also flammable and should be handled in a well-ventilated fume hood.
Q4: Can I reuse the Pd/C catalyst?
A4: While it is possible to recover and reuse the Pd/C catalyst, it is often not recommended in a research setting due to the risk of cross-contamination and decreased activity. For process chemistry, catalyst recycling is more common but requires careful validation.
Data Presentation
Table 1: Factors Influencing N-Ethylation Byproduct Formation
| Factor | Influence on N-Ethylation | Rationale |
| Solvent | High | Ethanol is the source of the ethyl group. Using non-alcoholic solvents eliminates this byproduct. |
| Temperature | Moderate | Higher temperatures can increase the rate of ethanol oxidation to acetaldehyde. |
| Reaction Time | Moderate | Longer reaction times provide more opportunity for the side reaction to occur. |
| Catalyst Loading | Low | While not directly promoting N-ethylation, a very high catalyst loading might accelerate both the desired reaction and the side reaction. |
Experimental Protocols
Protocol 1: Standard Cbz-Deprotection using Pd/C and H₂ in Ethanol
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the flask and purge with the inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Minimizing N-Ethylation by Solvent Exchange
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
-
Procedure:
-
Follow steps 1-10 of Protocol 1, substituting ethanol with ethyl acetate as the solvent.
-
Mandatory Visualization
Caption: Reaction pathway of Cbz-deprotection and N-ethylation byproduct formation.
Caption: Troubleshooting workflow for Cbz-deprotection issues.
Caption: Decision tree for solvent selection to avoid N-ethylation.
References
Acid-mediated Cbz deprotection as an alternative to hydrogenolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of acid-mediated methods for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group, offering an alternative to catalytic hydrogenolysis.
Frequently Asked Questions (FAQs)
Q1: When should I consider acid-mediated Cbz deprotection over catalytic hydrogenolysis?
Acid-mediated deprotection is a valuable alternative when your substrate is incompatible with catalytic hydrogenation.[1] This is particularly relevant for molecules containing functional groups sensitive to reduction, such as alkenes, alkynes, nitro groups, or some aryl halides.[2] Acidic cleavage can also be advantageous in large-scale synthesis where handling hydrogen gas and heavy metal catalysts poses safety and regulatory concerns.[3]
Q2: What are the most common acidic reagents for Cbz removal?
Commonly employed reagents for acid-mediated Cbz deprotection include hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), and various Lewis acids.[4] A milder and more recent alternative is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers good functional group tolerance.[5][6]
Q3: What are the potential side reactions with acid-mediated Cbz deprotection?
The primary side reaction to be aware of is the formation of a stable benzyl carbocation, which can lead to undesired alkylation of sensitive functional groups within your molecule.[7] When using a nucleophilic solvent like acetic acid, acetylation of the newly deprotected amine can also occur.[8] Harsh acidic conditions may also cleave other acid-labile protecting groups, such as Boc.
Q4: Can acid-mediated deprotection be selective?
Yes, under certain conditions, selectivity can be achieved. For instance, the AlCl₃/HFIP system has been shown to selectively deprotect N-Cbz groups in the presence of O- and N-benzyl groups.[9] However, it is generally not orthogonal to the Boc protecting group, which is also acid-labile.[5]
Troubleshooting Guide
This guide addresses common issues encountered during acid-mediated Cbz deprotection experiments.
Issue 1: Incomplete or No Deprotection
-
Possible Cause: The acidic conditions are not strong enough for your specific substrate.
-
Solution:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Consider using a stronger acid system. For example, if TFA is ineffective, HBr in acetic acid might be more successful.
-
Issue 2: Observation of Unwanted Side Products
-
Possible Cause: The highly reactive benzyl carbocation generated during the reaction is alkylating other nucleophilic sites in your molecule.
-
Solution:
-
Add a carbocation scavenger, such as anisole or thioanisole, to the reaction mixture.
-
Consider switching to a milder Lewis acid system like AlCl₃ in HFIP, which can offer better selectivity.[5]
-
Issue 3: Acetylation of the Deprotected Amine
-
Possible Cause: When using HBr in acetic acid, the acetic acid solvent can act as a nucleophile and acetylate the product amine.[8]
-
Solution:
-
If acetylation is a significant problem, consider switching to a non-nucleophilic solvent system, such as using gaseous HBr in a solvent like dioxane.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for various acid-mediated Cbz deprotection methods. Please note that optimal conditions can vary depending on the specific substrate.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 2 - 16 hours | High | A common and effective method, but can lead to acetylation of the product amine.[10] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | 0 °C to Room Temp. | 30 min - 4 hours | Variable | Often used for Boc deprotection, can also cleave Cbz groups, though sometimes requires harsher conditions.[11] |
| AlCl₃ (3 equiv.) | HFIP | Room Temp. | 2 - 16 hours | High | A mild and selective method with good functional group tolerance.[4][5] |
| Isopropanol Hydrochloride (IPA·HCl) | Isopropanol | 65 - 75 °C | ~4 hours | High | A metal-free and scalable alternative.[4] |
Experimental Protocols
Protocol 1: Cbz Deprotection using HBr in Acetic Acid [1]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction time can range from a few minutes to several hours, depending on the substrate.
-
Monitoring and Work-up: Monitor the reaction progress using TLC or LC-MS.
-
Isolation: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether. The resulting hydrobromide salt of the amine can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 2: Cbz Deprotection using Aluminum Chloride (AlCl₃) in HFIP [5]
-
Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (3.0 equivalents) to the solution in portions at room temperature. Note that AlCl₃ may not fully dissolve, resulting in a suspension.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The crude product can be purified by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. benchchem.com [benchchem.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Industrial Application of Enzymatic Piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using enzymes for piperidine synthesis compared to traditional chemical methods?
Enzymatic synthesis offers several key advantages, including high regio-, chemo-, and stereoselectivity, which are often challenging to achieve with conventional chemistry.[1] Biocatalytic processes typically occur under mild reaction conditions (e.g., ambient temperature and pressure, neutral pH), reducing energy consumption and the formation of byproducts.[2] Furthermore, enzymes are environmentally benign and can often be used in aqueous media, aligning with green chemistry principles.[1]
Q2: My enzyme exhibits low operational stability and is difficult to reuse. What strategies can I employ to overcome this?
A common and effective strategy to enhance enzyme stability and reusability is immobilization.[3][4] By fixing the enzyme onto a solid support, you can easily separate it from the reaction mixture for subsequent batches, which is crucial for cost-effective industrial processes.[3] Immobilization can also improve enzyme properties such as thermal and pH stability.[3]
Q3: The high cost of cofactors like NAD(P)H makes my process economically unviable. How can I address this challenge?
The stoichiometric use of expensive cofactors is a significant hurdle for many oxidoreductase-catalyzed reactions.[5][6] Implementing a cofactor regeneration system is essential for industrial-scale applications.[6][7] This involves using a second enzyme and a cheap sacrificial substrate (e.g., formate or glucose) to continuously regenerate the cofactor in situ, allowing for a small, catalytic amount of the cofactor to be used.[5]
Q4: I am observing low product yields in my enzymatic reaction. What are the potential causes and solutions?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Enzyme Inhibition: The substrate or the piperidine product itself may be inhibiting the enzyme. Perform kinetic studies to assess substrate and product inhibition. If inhibition is observed, consider using a fed-batch approach for the substrate or in-situ product removal.
-
Poor Stereoselectivity: If the desired product is one of multiple possible stereoisomers, a non-selective enzyme will result in a lower yield of the target molecule.[8] Screening for more selective enzymes or employing protein engineering to improve the enzyme's stereoselectivity can be effective. Using chiral catalysts or auxiliaries in a chemo-enzymatic approach can also control stereochemistry.[8]
-
Reaction Conditions: Optimize reaction parameters such as temperature, pH, solvent, and buffer system, as these can significantly impact enzyme activity and stability.[8][9]
-
Side Reactions: Unwanted side reactions can consume starting materials or lead to byproduct formation. Analyze the reaction mixture to identify any side products and adjust conditions to minimize their formation.[10]
Q5: How can I expand the substrate scope of my current enzymatic process for piperidine synthesis?
If your enzyme has a narrow substrate scope, consider screening a panel of different enzymes, such as those from metagenomic libraries, to find variants with broader activity.[2] Chemo-enzymatic strategies, which combine chemical synthesis steps with biocatalysis, can also provide access to a wider range of substituted piperidines.[2][11] For instance, a chemical step can be used to generate a precursor that is then accepted by the enzyme.[2][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Enzyme Activity | Suboptimal reaction conditions (pH, temperature). | Screen a range of pH values and temperatures to determine the enzyme's optimum. | [9] |
| Enzyme denaturation. | Ensure proper storage conditions for the enzyme. Consider enzyme immobilization to improve stability. | [3] | |
| Presence of inhibitors in the reaction mixture. | Identify and remove any potential inhibitors from the starting materials or buffer. | [12] | |
| Difficult Product Separation | Similar physical properties of product and substrate. | Employ chromatographic techniques for separation. | [13] |
| Emulsion formation during extraction. | Centrifuge the mixture or add a salt to break the emulsion. | ||
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | Ensure consistent quality and purity of substrates and cofactors. | [8] |
| Inconsistent enzyme activity. | Standardize enzyme preparation and storage. Use a consistent enzyme loading for each batch. | [14] | |
| Product Discoloration | Oxidation of the piperidine product. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Purification by distillation can remove colored impurities. | [10] |
| Enzyme Immobilization Issues | Low immobilization yield or activity retention. | Screen different immobilization supports and coupling chemistries. Optimize immobilization conditions (e.g., pH, temperature, enzyme concentration). | [1] |
| Leaching of the enzyme from the support. | Use covalent attachment methods for a more stable immobilization. | [4] |
Quantitative Data Summary
Table 1: Comparison of Free vs. Immobilized Enzyme Performance
| Enzyme System | Support Material | Retained Activity | Reusability | Reference |
| Candida antarctica lipase B (CALB) | Magnetic Halloysite Nanotubes | Higher catalytic efficiency than free enzyme | Up to 10 consecutive cycles | [15][16] |
| Aminopeptidase from Aspergillus oryzae | Methacrylic Resins | 48-67% | More than 10 cycles in batch | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Enzyme Immobilization on Magnetic Nanoparticles
This protocol provides a general workflow for the covalent immobilization of an enzyme onto functionalized magnetic nanoparticles.
-
Surface Functionalization: Suspend magnetite nanoparticles (MNPs) in an ethanol/water solution. Add an aminosilane (e.g., APTES) and stir overnight at room temperature to introduce amine groups onto the MNP surface.
-
Activation: Wash the aminated MNPs and resuspend them in a phosphate buffer. Add glutaraldehyde (GA) solution and stir for a few hours at room temperature. The GA acts as a crosslinker.
-
Enzyme Immobilization: Wash the activated MNPs to remove excess GA. Add the enzyme solution to the activated MNPs and incubate with gentle shaking for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C).
-
Washing and Storage: Separate the enzyme-immobilized MNPs using an external magnet. Wash thoroughly with buffer to remove any unbound enzyme. Resuspend the immobilized enzyme in a suitable buffer for storage.
Protocol 2: General Procedure for a Chemo-Enzymatic Cascade for Piperidine Synthesis
This protocol outlines a one-pot, two-step cascade reaction combining a chemical reduction with an enzymatic oxidation/reduction sequence.[2][11]
-
Chemical Reduction: Dissolve the starting substituted pyridine in a suitable solvent. Add a reducing agent (e.g., NaBH₄) and stir until the reaction is complete (monitored by TLC or LC-MS). This generates the corresponding tetrahydropyridine (THP).
-
Enzymatic Cascade: Prepare a reaction buffer containing the THP intermediate. Add the required enzymes, such as an amine oxidase (AmOx) and an ene-imine reductase (EneIRED), along with any necessary cofactors (e.g., NADP⁺) and a cofactor regeneration system.
-
Reaction Monitoring and Work-up: Incubate the reaction mixture at the optimal temperature with shaking. Monitor the formation of the chiral piperidine product by an appropriate analytical method. Once the reaction is complete, perform a suitable work-up, such as extraction with an organic solvent, followed by purification of the product by column chromatography.
Visualizations
Caption: General workflow for industrial enzymatic piperidine synthesis.
Caption: Troubleshooting guide for low product yield in enzymatic synthesis.
Caption: Schematic of an enzymatic cofactor regeneration system.
References
- 1. figshare.com [figshare.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
- 9. Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Removal After Cbz Deprotection
Welcome to the technical support center dedicated to a critical, yet often challenging, step in synthetic chemistry: the removal of residual palladium following the catalytic hydrogenolysis of a carboxybenzyl (Cbz) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter palladium contamination and require robust, scalable solutions to achieve high product purity.
In drug development, controlling elemental impurities is not just a matter of good science; it's a regulatory necessity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities, with a permitted daily exposure (PDE) for palladium of 100 µ g/day .[1][2][3] This often translates to a concentration limit of 10 parts per million (ppm) in an Active Pharmaceutical Ingredient (API), depending on the drug's daily dosage.[1][4][5]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific, common problems encountered during the palladium removal process. Each entry details the symptoms, likely causes, and a series of actionable solutions.
Issue 1: My product is still black/gray after filtering through Celite® or filter paper.
Symptoms:
-
The filtrate containing your deprotected amine remains dark or gray-tinged.
-
Subsequent analysis (e.g., ICP-MS) shows high palladium levels (>100 ppm).
Potential Causes and Solutions:
-
Cause: Colloidal Palladium Formation. During hydrogenolysis, palladium can leach from the carbon support and form fine, colloidal particles ("palladium black") that are too small to be captured by standard filtration media.[6][7]
-
Solution 1: Optimize Celite® Bed Filtration. A poorly packed or insufficient Celite® pad will fail to trap these fine particles. Ensure you are using a thick (at least 1-2 cm), well-compacted pad in a Büchner or sintered glass funnel. Pre-wetting the pad with the reaction solvent can improve its efficacy.[8][9] For particularly stubborn cases, passing the filtrate through a second, fresh Celite® pad can be effective.[8]
-
Solution 2: Use a Finer Filter Medium. If Celite® filtration is insufficient, switch to a membrane filter with a defined pore size, such as a 0.45 µm PTFE syringe filter, which can effectively remove fine particulates.[6][8]
-
Solution 3: Adsorption Prior to Filtration. Before filtration, stir the reaction mixture with a secondary adsorbent like fresh activated carbon for 1-2 hours.[8][10] The colloidal palladium will adsorb onto the carbon, and the larger carbon particles are more easily removed by standard filtration.
-
-
Cause: Soluble Palladium Species. The issue may not be particulate matter but soluble palladium complexes. The amine product of the Cbz deprotection is a Lewis base and can chelate with Pd(II) species, keeping them in solution.[1][6]
-
Solution: Switch to a Scavenging Method. Filtration is only effective for heterogeneous, particulate palladium. If soluble palladium is the culprit, you must employ a method that actively binds and removes it from the solution. See the FAQ section below for details on palladium scavengers.[8]
-
Issue 2: My palladium scavenger is not working effectively.
Symptoms:
-
Residual palladium levels remain above the target limit (<10 ppm) after treating the solution with a solid-supported scavenger.
Potential Causes and Solutions:
-
Cause: Incorrect Scavenger Selection. Scavengers have different affinities for various palladium species. Thiol-based scavengers, for example, are generally highly effective for the Pd(II) state, while other functionalities may be better suited for Pd(0).[8][11]
-
Cause: Insufficient Scavenger Loading or Contact Time. The scavenging process is governed by kinetics and equilibrium.
-
Solution 1: Increase Scavenger Equivalents. For initial screening, a 4-8 molar equivalent of the scavenger's functional group relative to the palladium concentration is a good starting point.[13] If this is ineffective, increase the equivalents.
-
Solution 2: Increase Stirring Time and/or Temperature. Allow the scavenger slurry to stir for a sufficient period, typically ranging from 1 to 24 hours.[10][11][14] Gently heating the mixture (e.g., to 40-50 °C) can often increase the rate of scavenging, provided your product is thermally stable.[10]
-
-
Cause: Product Adsorption onto the Scavenger. Your desired amine product may also have an affinity for the scavenger, leading to yield loss upon filtration.
-
Solution: Thoroughly Wash the Scavenger. After filtering off the scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[8] Combine the washings with the initial filtrate before solvent removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium?
The most common and effective methods can be categorized into four main strategies:
-
Filtration: Effective for removing the heterogeneous Pd/C catalyst itself and larger palladium particles. It is always the first step but is often insufficient on its own.[8][9]
-
Adsorption/Scavenging: This is the most widely used technique for removing soluble and colloidal palladium to low ppm levels. It involves adding a solid-supported material (a "scavenger") with functional groups that have a high affinity for palladium.[1][10] The scavenger-palladium complex is then simply filtered off.[1]
-
Crystallization: Purifying the final product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[1][15] Sometimes, adding a soluble chelating agent like N-acetylcysteine can help keep the palladium in the mother liquor during this process.[15]
-
Extraction: In some cases, washing the organic solution of your product with an aqueous solution containing a chelating agent can extract soluble palladium salts into the aqueous phase.[1]
Q2: How do I choose the right palladium scavenger?
Choosing the right scavenger is critical for success. Key factors include the scavenger's functional group, its solid support (e.g., silica, polymer), and its physical properties. Thiol-functionalized silica scavengers are often the first choice due to their high affinity for palladium, broad solvent compatibility, and excellent mechanical and thermal stability.[11][16]
Below is a comparison of common scavenger types:
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Silica Thiol | -SH | Pd(II), Pd(0) | High efficiency, versatile, good kinetics.[11][16] | Can be more expensive than carbon. |
| Silica Thiourea | -SC(NH₂)NH₂ | Pd(0), Pd(II) | Very effective for all forms of palladium.[11][17] | Potential for leaching of the functional group at high temperatures. |
| Activated Carbon | Carbon surface | Pd(0), Pd(II) | Inexpensive, widely available, effective for many species.[10][18][19] | Can require high loadings, may adsorb product leading to yield loss.[10][20] |
| Silica Amino | -NH₂, -NHR, -NR₂ | Pd(II) | Good for chelating Pd(II) salts. | Generally less effective than sulfur-based scavengers for Pd(0).[21] |
| TMT Resins | Trimercaptotriazine | Pd(II) | Very high affinity for palladium.[1][22] | Can be less cost-effective for large-scale applications. |
This table summarizes general trends; optimal scavenger selection should always be confirmed experimentally.
Q3: How can I quantify the amount of residual palladium in my sample?
Accurate quantification is essential to verify the success of your removal protocol and for regulatory compliance.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering extremely low detection limits required for API release testing.[15][23][24]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple non-destructive method for quantifying palladium in solid API samples.[23]
-
Rapid Fluorometric/Colorimetric Assays: These are high-throughput methods useful for process development and scavenger screening. They use a palladium-catalyzed reaction that produces a fluorescent or colored product, allowing for rapid, relative quantification without the need for expensive instrumentation.[24][25][26] These are not typically used for final product release but are excellent for optimizing the purification process.[15]
Diagrams and Workflows
Decision Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)
This protocol provides a general guideline for using a silica-based scavenger like QuadraSil™ MP or SiliaMetS® Thiol.[8][13]
Materials:
-
Crude product solution containing residual palladium.
-
Selected palladium scavenger (e.g., QuadraSil™ MP).
-
Anhydrous solvent compatible with the reaction mixture.
-
Stirring apparatus (magnetic stirrer or overhead stirrer).
-
Filtration apparatus (Büchner funnel, filter paper, or sintered glass funnel).
-
Analytical instrument for palladium quantification (e.g., ICP-MS).
Procedure:
-
Quantify Palladium (Optional but Recommended): If possible, determine the initial concentration of palladium in your crude material using a rapid screening method or by submitting a sample for ICP-MS analysis. This allows for a more precise calculation of the required scavenger amount.
-
Prepare the Solution: Ensure your crude product is fully dissolved in a suitable solvent. If the reaction solvent is not ideal for scavenging, perform a solvent swap.
-
Calculate Scavenger Amount: Based on the suspected palladium concentration (or a worst-case estimate from the initial catalyst loading), calculate the amount of scavenger needed. For initial trials, use 4-8 molar equivalents of the scavenger's functional group relative to the moles of palladium. If the concentration is unknown, a loading of 5-10 wt% of the scavenger relative to the crude product is a common starting point.
-
Add Scavenger: Add the calculated amount of the solid-supported scavenger to the solution. No pre-wetting is typically necessary for silica-based scavengers.[13]
-
Agitate the Mixture: Stir the resulting suspension vigorously at room temperature. For initial trials, a minimum of 1-4 hours is recommended.[12][13] The optimal time should be determined experimentally and can be monitored by taking small aliquots for analysis.
-
Filter: Once the scavenging is deemed complete, filter the mixture through a Büchner funnel with a pad of filter paper or a sintered glass funnel to remove the solid scavenger.
-
Wash: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Submit a sample of the final product for palladium analysis by ICP-MS to confirm that the residual levels are within the acceptable limit.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. usp.org [usp.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. silicycle.com [silicycle.com]
- 12. cphi-online.com [cphi-online.com]
- 13. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. biotage.com [biotage.com]
- 21. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 22. biotage.com [biotage.com]
- 23. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
- 26. books.rsc.org [books.rsc.org]
Technical Support Center: Cbz-Protected Piperidines NMR Analysis
Welcome to the technical support center for NMR analysis of Cbz-protected piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the complexities arising from the presence of rotamers in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of my Cbz-protected piperidine show doubled or broad signals?
A1: The doubling or broadening of signals in the NMR spectrum of a Cbz-protected piperidine is typically due to the presence of rotamers.[1][2][3] This phenomenon arises from the restricted rotation around the carbamate (C-N) bond, which has partial double-bond character.[1][3] This restriction leads to two or more distinct conformations (rotamers) that are stable on the NMR timescale, each giving rise to its own set of signals. The piperidine ring conformation can further add to the complexity of the spectrum.[1]
Q2: What are rotamers and why are they a problem in NMR analysis?
A2: Rotamers, or rotational isomers, are stereoisomers that result from restricted rotation about a single bond.[2] In the case of Cbz-protected piperidines, the rotation around the N-C(O) bond is hindered. While they are not separable isomers, their presence can complicate ¹H NMR interpretation by causing signal overlap and making it difficult to determine the exact structure and purity of your compound.[2]
Q3: How can I confirm that the extra peaks in my spectrum are from rotamers and not impurities or diastereomers?
A3: Several NMR techniques can help distinguish rotamers from other species:
-
Variable Temperature (VT) NMR: This is the most common method.[2] As the temperature is increased, the rate of interconversion between rotamers increases, leading to the coalescence of their respective signals into a single, averaged peak.[2][4][5] Impurity signals, on the other hand, will generally remain unaffected by temperature changes.
-
2D Exchange Spectroscopy (EXSY): A 2D EXSY (or ROESY/NOESY) experiment can show cross-peaks between the signals of exchanging rotamers, confirming their relationship.[6][7] For small molecules, cross-peaks from slowly exchanging rotamers have the same sign as the diagonal peaks in a NOESY spectrum.[6]
-
1D NOE Experiments: A 1D gradient NOE experiment can also be used. Protons undergoing chemical exchange with the irradiated proton will appear as negative peaks (in the same phase as the irradiated peak), distinguishing them from protons connected through space (traditional NOE), which appear as positive peaks.[2]
Troubleshooting Guides
Problem: My ¹H NMR spectrum is too complex to interpret due to overlapping signals.
Solution:
-
Perform a Variable Temperature (VT) NMR experiment. [4] Increasing the temperature is often the first step to try and coalesce the rotameric signals into a simpler spectrum.[2][4]
-
Change the NMR solvent. Different solvents can alter the chemical shifts of the rotamers, potentially resolving overlapping peaks.[4][8] Solvents like DMSO-d₆ or methanol-d₄ can sometimes simplify complex spectra observed in CDCl₃.[1][8]
-
Utilize 2D NMR techniques. Experiments like COSY and HSQC can help in assigning protons and carbons, even in the presence of rotamers.
Problem: I see broad humps instead of sharp peaks for some signals.
Solution:
This is often indicative of an intermediate exchange rate between rotamers at the temperature of your experiment.
-
Run the NMR at a higher temperature to move into the fast exchange regime and obtain a single sharp peak.[9]
-
Run the NMR at a lower temperature to move into the slow exchange regime and resolve the broad hump into two distinct, sharp signals for each rotamer.[2]
Quantitative Data
The energy barrier to rotation for carbamates can be determined from Variable Temperature NMR data by analyzing the coalescence temperature of the rotameric signals. Below is a table summarizing typical rotational energy barriers for carbamates.
| Carbamate Type | Typical Rotational Energy Barrier (ΔG‡) in kcal/mol | Reference(s) |
| N-alkylcarbamate | ~16 | [10] |
| N-phenylcarbamate | ~12.5 | [10] |
| N,N-dialkylcarbamates | 12.4 - 14.3 | [8] |
| N-Boc-2-aryl-4-methylenepiperidines | ΔG‡ ≈ 12.4 (52 kJ/mol) | [11] |
Note: The exact energy barrier can be influenced by steric and electronic factors of the substituents, as well as the solvent used.
Experimental Protocols
Variable Temperature (VT) NMR Spectroscopy
Objective: To simplify a complex NMR spectrum by coalescing rotameric signals or to resolve broad peaks into distinct signals for each rotamer.
Methodology:
-
Sample Preparation: Prepare your sample of the Cbz-protected piperidine in a suitable deuterated solvent in a Class A NMR tube.[12][13] Common solvents for VT-NMR include toluene-d₈, DMSO-d₆, and dichloromethane-d₂Cl₂. Ensure the chosen solvent is appropriate for the desired temperature range.[12]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Increasing Temperature (for coalescence):
-
Incrementally increase the sample temperature (e.g., in steps of 10-20 K).[14][15]
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[14]
-
Monitor the signals of interest. As the temperature increases, you should observe the rotameric signals broaden and then merge into a single peak at the coalescence temperature (Tc).[5][15]
-
Continue increasing the temperature beyond coalescence to ensure a sharp, averaged signal is obtained.
-
-
Decreasing Temperature (for resolution):
-
If starting with broad peaks at room temperature, decrease the temperature in a stepwise manner.
-
Allow for equilibration at each temperature step.
-
Observe the sharpening of the signals for the individual rotamers as the exchange rate slows down.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) and the chemical shift difference (Δν in Hz) between the two rotamer signals at a low temperature where exchange is slow.
-
The free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. A simplified equation can be used to approximate the rate constant (k) at the coalescence temperature.[9][15]
-
-
Returning to Ambient Temperature: After the experiment, gradually return the probe temperature to ambient in a stepwise fashion to avoid damaging the instrument.[12][14]
Safety Precaution: Always use appropriate NMR tubes (e.g., Pyrex) that can withstand the temperature changes and ensure the solvent's boiling and freezing points are not exceeded.[12][13]
Visualizations
Rotameric Equilibrium of a Cbz-Protected Piperidine
Caption: Rotational equilibrium around the C-N bond in Cbz-protected piperidines.
Workflow for Variable Temperature (VT) NMR Analysis
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. University of Ottawa NMR Facility Blog: Sorting Out NOE's for Exchanging Rotamers [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Synthons for Piperidine Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of chirality into this saturated heterocycle dramatically expands its chemical space and biological activity, making the enantioselective synthesis of piperidines a critical endeavor in modern drug discovery. This guide provides a comparative analysis of common chiral synthons used for piperidine synthesis, offering insights into their strategic application, supported by experimental data and detailed protocols.
The Strategic Importance of Chirality in Piperidine Scaffolds
Chirality is paramount in drug design as enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For piperidine-containing drugs, the spatial orientation of substituents on the ring dictates its binding affinity and selectivity for biological targets. Consequently, the development of robust and efficient methods to access enantiomerically pure piperidines is of utmost importance. The primary strategies for achieving this can be broadly categorized into three main approaches:
-
The Chiral Pool Approach: Utilizing readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or its precursors.
-
Enzymatic Resolutions: Separating racemic mixtures of piperidine precursors or derivatives using stereoselective enzymes.
This guide will focus on the chiral pool and asymmetric catalysis approaches, which are often favored in industrial and academic settings for their efficiency and predictability.
Comparative Analysis of Key Chiral Synthons
The choice of a chiral synthon is a critical decision in any synthetic campaign, with implications for cost, scalability, and the overall efficiency of the route. Below is a comparison of common starting materials.
L-lysine is a popular and cost-effective chiral starting material for the synthesis of 2-substituted piperidines. Its inherent chirality and functional handles (two amino groups and a carboxylic acid) provide a direct entry into the piperidine scaffold.
-
Advantages:
-
Readily available and inexpensive in enantiopure form.
-
The stereocenter at C2 is pre-defined.
-
The carboxylic acid and amino groups offer versatile handles for further functionalization.
-
-
Disadvantages:
-
Primarily limited to the synthesis of C2-substituted piperidines.
-
Requires multiple steps of functional group manipulation (e.g., protection, reduction, activation).
-
A common strategy involves the reductive amination of lysine-derived aldehydes. For example, the synthesis of (S)-pipecolic acid, a key intermediate, can be achieved from L-lysine.
Asymmetric hydrogenation of pyridine derivatives offers a powerful and direct route to chiral piperidines. This method creates the chiral center(s) during the ring formation or saturation step, providing high levels of enantioselectivity.
-
Advantages:
-
High atom economy and efficiency.
-
Can provide access to a wide range of substitution patterns.
-
High enantioselectivities are often achievable (often >95% ee).
-
-
Disadvantages:
-
Requires specialized and often expensive chiral catalysts and ligands.
-
Optimization of reaction conditions (pressure, temperature, solvent) can be time-consuming.
-
Substrate scope can be limited by the catalyst system.
-
A prominent example is the iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides, which allows for the synthesis of 2,3,6-trisubstituted piperidines with excellent stereocontrol.
Table 1: Comparative Overview of Chiral Synthon Strategies
| Strategy | Chiral Synthon Example | Key Advantages | Key Disadvantages | Typical ee (%) |
| Chiral Pool | L-Lysine | Inexpensive, readily available, pre-defined stereocenter | Limited to specific substitution patterns, multi-step synthesis | >99% (starting material) |
| Asymmetric Catalysis | Substituted Pyridines | High atom economy, broad substrate scope, high enantioselectivity | Expensive catalysts, requires optimization | 95-99% |
Experimental Protocols and Methodologies
To provide a practical context, this section details a representative experimental protocol for each of the discussed strategies.
This protocol is adapted from the work of Li, et al., on the iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides for the synthesis of 2,3,6-trisubstituted piperidines.
Step 1: Synthesis of the N-Iminopyridinium Ylide
-
To a solution of the corresponding substituted pyridine (1.0 mmol) in dichloromethane (5 mL) is added O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 mmol) at 0 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane (5 mL).
-
A solution of K2CO3 (3.0 mmol) in water (3 mL) is added, and the mixture is stirred vigorously for 30 minutes.
-
The organic layer is separated, dried over Na2SO4, and concentrated to give the crude N-iminopyridinium ylide, which is used in the next step without further purification.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a mixture of the N-iminopyridinium ylide (0.2 mmol), [Ir(COD)Cl]2 (0.002 mmol, 1 mol%), and the chiral ligand (e.g., (R)-Segphos) (0.0044 mmol, 2.2 mol%) in dichloromethane (2 mL) is placed in an autoclave.
-
The autoclave is charged with hydrogen gas to a pressure of 50 atm.
-
The reaction is stirred at 35 °C for 24 hours.
-
After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.
Diagram 1: Asymmetric Hydrogenation Workflow
Caption: Workflow for chiral piperidine synthesis.
Mechanistic Insights
Understanding the mechanism is key to optimizing these reactions.
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidative Addition: The iridium(I) precatalyst reacts with H2 to form a dihydridoiridium(III) complex.
-
Coordination: The N-iminopyridinium ylide coordinates to the iridium center.
-
Migratory Insertion: A stepwise or concerted insertion of the C=N and C=C bonds of the pyridine ring into the Ir-H bonds occurs. The facial selectivity of this insertion is directed by the chiral ligand, thereby establishing the stereochemistry of the final product.
-
Reductive Elimination: The chiral piperidine product is released, regenerating the iridium(I) catalyst.
Diagram 2: Logical Relationship of Synthetic Strategies
Caption: Approaches to chiral piperidine synthesis.
Conclusion and Future Outlook
The synthesis of chiral piperidines is a dynamic field with continuous innovation. While the chiral pool approach using amino acids remains a robust and economical method for specific substitution patterns, the versatility and high enantioselectivity of asymmetric catalysis have made it an increasingly powerful tool for drug discovery and development. The choice between these strategies will ultimately depend on factors such as the desired substitution pattern, scalability, cost of goods, and the specific expertise of the research team. Future developments will likely focus on the discovery of more efficient, robust, and cheaper catalysts, as well as the expansion of the substrate scope for existing methods to allow for the synthesis of an even wider array of complex chiral piperidines.
A Comparative Guide to (R)-1-Cbz-3-aminopiperidine and (R)-1-Boc-3-aminopiperidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex pharmaceuticals and biologically active molecules, chiral piperidine scaffolds are invaluable building blocks. Among them, (R)-3-aminopiperidine derivatives are frequently employed. The strategic use of protecting groups on the piperidine nitrogen is critical for directing reactivity and achieving desired chemical transformations. This guide provides an objective comparison of two commonly used protected forms: (R)-1-Cbz-3-aminopiperidine (protected with a Carboxybenzyl group) and (R)-1-Boc-3-aminopiperidine (protected with a tert-Butoxycarbonyl group).
The choice between a Cbz and a Boc protecting group dictates the synthetic strategy, particularly the deprotection conditions. This choice has significant implications for reaction compatibility, scalability, and overall efficiency. This document presents a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Chemical Properties and Specifications
Both compounds share the same core chiral structure but differ in the protecting group attached to the ring nitrogen. This single difference leads to distinct chemical properties and dictates their application in multi-step synthesis.
| Property | This compound | (R)-1-Boc-3-aminopiperidine |
| Structure | Benzyl group attached via a carbamate linkage | tert-Butyl group attached via a carbamate linkage |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 234.29 g/mol | 200.28 g/mol |
| CAS Number | 711002-74-3 (for racemate) | 188111-79-7 |
| Appearance | White to off-white crystalline powder (typical for Cbz-protected amines) | Colorless to pale yellow liquid or solid |
Performance in Synthesis: A Comparative Analysis
The primary distinction in performance arises from the stability and deprotection chemistry of the Cbz and Boc groups.
-
Boc (tert-Butoxycarbonyl) Group : This group is characterized by its stability in a wide range of non-acidic conditions but its lability to acid. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This acid-lability is the cornerstone of the widely used Boc/Bzl orthogonal strategy in peptide synthesis.
-
Cbz (Carboxybenzyl) Group : The Cbz group is notably stable under both acidic and basic conditions where a Boc group would be cleaved. Its removal is classically achieved via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This provides orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc). Importantly, alternative metal-free deprotection methods using strong acids under specific conditions have also been developed.
Experimental Performance Data
A key differentiator was observed in a study on the enzymatic synthesis of protected 3-aminopiperidine derivatives. The performance of Cbz- and Boc-protected precursors was directly compared in an enzyme cascade reaction.
| Substrate | Enzyme System | Result | Reference |
| Cbz-protected amino alcohol | Galactose Oxidase (GOase) & Imine Reductase (IRED) | Highest initial activity ; successful conversion to the desired L-3-N-Cbz-aminopiperidine (up to 54% isolated yield). | |
| Boc-protected amino alcohol | Galactose Oxidase (GOase) & Imine Reductase (IRED) | No detectable activity . The biocatalysts did not accept the Boc-protected substrate. |
This experimental result demonstrates that in certain biocatalytic transformations, the choice of protecting group is critical, with the Cbz group showing markedly superior compatibility and performance compared to the Boc group.
Deprotection Strategies and Protocols
The conditions required to remove the Cbz and Boc groups are fundamentally different, which is the basis for their orthogonal use in synthesis.
Protocol 1: Deprotection of (R)-1-Boc-3-aminopiperidine
This procedure uses trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.
Reagents and Materials:
-
(R)-1-Boc-3-aminopiperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separation funnel
Procedure:
-
Dissolution: Dissolve the (R)-1-Boc-3-aminopiperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv). A common ratio is 25-50% TFA in DCM (v/v).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-3-aminopiperidine. The product may be obtained as a free base or converted to a salt (e.g., HCl) for improved stability and handling.
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis
This is the classic and mildest method for Cbz group removal.
Reagents and Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
-
Reaction flask, magnetic stirrer, filtration apparatus
Procedure:
-
Setup: Add this compound (1.0 equiv) and a suitable solvent like methanol to a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. Monitor the reaction by TLC or LC-MS. Completion is often indicated by the cessation of H₂ uptake and typically occurs within 2-16 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Isolation: The resulting residue is the deprotected (R)-3-aminopiperidine. Further purification by chromatography or crystallization may be performed if necessary.
Protocol 3: Deprotection of this compound via Acid-Mediation
This protocol offers a scalable, metal-free alternative to hydrogenolysis.
Reagents and Materials:
-
This compound
-
Isopropanol hydrochloride (IPA·HCl) or HBr in acetic acid (33%)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure (using IPA·HCl):
-
Dissolution: To a clean, dry round-bottom flask, add the this compound (1.0 equiv) and isopropanol hydrochloride (IPA·HCl) solution.
-
Reaction: Heat the reaction mixture to 65-75 °C and maintain for several hours (e.g., 4 hours), monitoring progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture and distill off the solvent under reduced pressure.
-
Add ethyl acetate to the crude residue and stir to induce precipitation of the product as the hydrochloride salt.
-
-
Isolation: Cool the slurry and stir for an additional period (e.g., 2 hours) to maximize precipitation. Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.
Visualization of Synthetic Pathways
The choice of protecting group defines the synthetic route, especially the deprotection step, as illustrated below.
Caption: Divergent synthetic workflows using Boc and Cbz protection.
Caption: Logical overview of Boc and Cbz deprotection mechanisms.
Conclusion and Recommendations
The selection between this compound and (R)-1-Boc-3-aminopiperidine is a critical decision in the design of a synthetic route. Neither reagent is universally superior; the choice is context-dependent.
Choose (R)-1-Boc-3-aminopiperidine when:
-
The synthetic route involves downstream steps that are sensitive to hydrogenation but stable to strong acid.
-
A metal-free deprotection step is required.
-
The synthesis is part of a standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Choose this compound when:
-
Orthogonality to acid-labile protecting groups (e.g., Boc, t-butyl ethers) is necessary.
-
The substrate contains groups that are sensitive to strong acid but stable to catalytic hydrogenation (e.g., certain esters, acetals).
-
Biocatalytic steps are involved, as the Cbz group may show better enzyme compatibility.
-
A scalable, metal-free deprotection is desired, in which case the alternative acid-mediated protocol can be employed, though this may sacrifice orthogonality with Boc groups.
For large-scale industrial applications, the safety and cost implications are paramount. The acid-mediated Cbz deprotection offers a compelling alternative to hydrogenolysis, avoiding both flammable H₂ gas and costly, contaminating palladium catalysts. Ultimately, the optimal choice depends on a careful evaluation of the entire synthetic sequence, the chemical nature of the intermediates, and the practical constraints of the laboratory or production environment.
A Comparative Guide to Enantiomeric Excess Determination for Chiral Aminopiperidines
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, quality control, and regulatory approval of chiral aminopiperidine-based active pharmaceutical ingredients (APIs). The stereochemistry of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles. This guide provides an objective comparison of the most prevalent analytical techniques used for this purpose, supported by detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral aminopiperidines depends on several factors, including the analyte's properties (volatility, presence of a chromophore), required accuracy, sample throughput, and the availability of instrumentation. The primary techniques employed are chiral chromatography—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Typical Chiral Selector / Stationary Phase (CSP) | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[1][2] | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1] | High resolution, broad applicability, well-established, potential for preparative scale separation.[1][2] | Longer analysis times compared to SFC/GC, may require derivatization for detection, significant organic solvent consumption.[1][3] |
| Chiral GC | Differential partitioning of volatile enantiomers between a carrier gas and a chiral stationary phase.[1] | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin).[4][5] | High resolution, short analysis times, high sensitivity with Flame Ionization Detector (FID).[1] | Requires analyte to be volatile and thermally stable; derivatization is often necessary to increase volatility.[1][6] |
| Chiral SFC | Differential partitioning using a mobile phase composed of supercritical CO2 and an organic modifier with a chiral stationary phase.[7][8] | Polysaccharide-based CSPs (similar to HPLC).[8][] | Very fast separations, reduced organic solvent consumption ("greener" method), lower backpressure allows for higher flow rates.[8][10] | Requires specialized instrumentation; method development can be complex. |
| NMR Spectroscopy | Formation of diastereomers (covalently or non-covalently) that exhibit distinct signals in the NMR spectrum.[11][12] | Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[11][12] | Rapid analysis without chromatographic separation, provides structural information, small sample requirement.[11][13] | Lower sensitivity and accuracy compared to chromatography, potential for signal overlap, requires pure chiral auxiliary agents.[12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. For aminopiperidines, which often lack a strong UV chromophore and can have poor volatility, a derivatization step is frequently required for HPLC and GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for enantiomeric separation.[1] For aminopiperidines, pre-column derivatization is often necessary to introduce a UV-absorbing group.[3][14]
Protocol: Pre-column Derivatization & HPLC Analysis
-
Derivatization : React the aminopiperidine sample with a suitable derivatizing agent. A common method involves using p-toluenesulfonyl chloride (PTSC) or benzoyl chloride in the presence of a base to form the corresponding sulfonamide or amide.[14][15] This introduces a chromophore, making the enantiomers detectable by UV.
-
Column Selection : A polysaccharide-based CSP, such as Chiralpak AD-H or Chiralcel OD-H, is often a good starting point due to its broad applicability.[1][14]
-
Mobile Phase :
-
Chromatographic Conditions :
-
Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[1] Derivatization is almost always necessary for aminopiperidines to improve volatility and chromatographic performance.[16]
Protocol: Derivatization & GC Analysis
-
Derivatization : Convert the aminopiperidine into a less polar, more volatile derivative. This can be achieved by acylation (e.g., with trifluoroacetic anhydride) to form a stable amide.
-
Column Selection : Use a chiral capillary column, typically one with a cyclodextrin-based stationary phase (e.g., a permethylated β-cyclodextrin).[4][5]
-
GC Conditions :
-
Carrier Gas : Hydrogen or Helium.[6]
-
Injection : Use a split/splitless injector at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Temperature Program : An oven temperature gradient is used to elute the compounds, e.g., starting at 100°C and ramping up to 220°C.
-
Detection : A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.[1]
-
-
Quantification : The enantiomeric excess is determined from the integrated peak areas of the two enantiomeric peaks, using the same formula as in HPLC.[1]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[8][10] It is particularly well-suited for chiral separations in drug discovery.[10]
Protocol: SFC Analysis
-
Column Selection : SFC typically employs the same polysaccharide-based chiral stationary phases used in HPLC.[]
-
Mobile Phase : The primary mobile phase component is supercritical CO₂.[7] An organic modifier, typically an alcohol like methanol or ethanol, is added to control retention and selectivity.[7]
-
Additives : Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often added to the modifier to improve the peak shape of basic compounds like aminopiperidines.[17]
-
SFC Conditions :
-
Flow Rate : Higher flow rates (e.g., 2-5 mL/min) are possible compared to HPLC due to the low viscosity of the mobile phase.[8]
-
Back Pressure : A back pressure regulator is used to maintain the CO₂ in its supercritical state (typically >7.38 MPa).
-
Detection : UV detection is most common.
-
-
Quantification : The ee is calculated from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation.[12][13] The strategy is to convert the enantiomers into diastereomers in situ, which have non-equivalent NMR spectra.[12]
Protocol: NMR Analysis using a Chiral Derivatizing Agent (CDA)
-
Sample Preparation : React the aminopiperidine sample with a highly enantiopure Chiral Derivatizing Agent (CDA) to form a pair of covalent diastereomers.[11] An example is the three-component condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL).[18]
-
NMR Acquisition : Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis : Identify a pair of well-resolved signals corresponding to the two different diastereomers.[18] The ratio of the enantiomers in the original sample is determined by integrating these distinct signals. The enantiomeric excess can then be calculated directly from the integration values.[11]
Workflow for Enantiomeric Excess Determination
The general process for determining the enantiomeric excess of a chiral aminopiperidine involves a series of logical steps from sample preparation to final calculation.
Caption: Decision workflow for selecting and applying an ee determination method.
The selection of the most suitable method for determining the enantiomeric excess of chiral aminopiperidines requires a careful evaluation of the specific analytical needs. Chiral HPLC and GC are well-established, reliable techniques, with SFC offering a faster and more environmentally friendly chromatographic alternative.[6][8] Chiral NMR spectroscopy provides a rapid screening tool that avoids the need for physical separation.[1] For routine quality control and applications demanding high accuracy, a validated chromatographic method is often the preferred choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminopiperidines: The Biocatalytic Shift from Traditional Chemistry
As a Senior Application Scientist, I've witnessed a paradigm shift in the synthesis of chiral amines, driven by the dual pressures of efficiency and sustainability. The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including DPP-IV inhibitors like alogliptin and trelagliptin.[1][2][3] Consequently, the methods for its production are under intense scrutiny. This guide provides an in-depth comparison between traditional chemical routes and modern enzymatic strategies for synthesizing 3-aminopiperidines, offering field-proven insights for researchers and drug development professionals.
The Legacy Approach: Traditional Chemical Synthesis
Traditional methods for constructing the 3-aminopiperidine core are well-established but often fraught with challenges regarding stereocontrol, reagent toxicity, and harsh reaction conditions.[1] These routes typically fall into several major categories:
-
Rearrangement Reactions (Hofmann and Curtius): These classic name reactions convert a carboxylic acid derivative (amide for Hofmann, acyl azide for Curtius) into a primary amine with one fewer carbon atom.[4][5] For 3-aminopiperidine synthesis, this involves starting with a suitably protected piperidine-3-carboxylic acid.[6][7] While effective, these methods often require hazardous reagents like bromine, sodium hypochlorite, or explosive azide intermediates.[4][8][9][10] Achieving high stereoselectivity is non-trivial and may necessitate starting from an expensive, enantiomerically pure precursor or performing a difficult chiral resolution step post-synthesis.[7]
-
Reductive Amination: This is a common strategy involving the reaction of a 3-piperidone derivative with an amine source, followed by reduction of the intermediate imine.[11][12] While versatile, direct reductive amination of N-protected 3-piperidone with ammonia or its equivalent typically produces a racemic mixture of the (R)- and (S)-enantiomers, which must then be separated, adding cost and reducing the overall effective yield.[11]
-
Synthesis from Chiral Precursors: To circumvent the issue of stereoselectivity, multi-step syntheses starting from naturally available chiral molecules, such as L-glutamic acid, have been developed. These routes provide excellent enantiomeric control but are often linear, lengthy, and can suffer from moderate overall yields.
The core challenge of these traditional routes is the frequent trade-off between yield, cost, safety, and stereochemical purity.
The Enzymatic Revolution: Biocatalysis Takes Center Stage
Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. For 3-aminopiperidine synthesis, ω-transaminases (TAs) have emerged as the dominant enzymatic tool.[13][14][15][16]
The Mechanism of Transaminase-Catalyzed Synthesis ω-Transaminases catalyze the transfer of an amino group from an amine donor (commonly isopropylamine or alanine) to a prochiral ketone acceptor.[13][14] The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The key advantage is the enzyme's inherent stereoselectivity; by choosing an (R)- or (S)-selective transaminase, one can directly synthesize the desired enantiomer of the amine with exceptional purity, often exceeding 99% enantiomeric excess (ee).[13][17][18]
The overall transformation is a single, highly efficient step from a readily available starting material like 1-Boc-3-piperidone.
Caption: Comparative reaction pathways for 3-aminopiperidine synthesis.
Beyond transaminases, multi-enzyme cascades are also being explored. For instance, a combination of a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols into cyclic amines, offering another green and efficient biocatalytic route.[1][19][20][21]
Head-to-Head Performance Comparison
The choice between a traditional and enzymatic route is ultimately a data-driven decision. The following table summarizes the key performance indicators based on published experimental data.
| Parameter | Traditional Synthesis (Typical) | Enzymatic Synthesis (Transaminase) | Justification & Expert Insight |
| Stereoselectivity | Low (racemic) to High (with chiral precursors) | Excellent (>99% ee) [13][18] | Enzymatic synthesis directly produces the desired enantiomer, eliminating the need for costly and yield-reducing resolution steps. |
| Yield | Variable (40-70% overall)[11] | High conversion (>95%)[22] | While isolated yields vary, enzymatic reactions often achieve near-quantitative conversion, simplifying downstream processing. |
| Reaction Conditions | Harsh (high temps, strong acids/bases)[7] | Mild (25-50°C, neutral pH) [13][18] | Mild conditions preserve sensitive functional groups, reduce energy consumption, and allow for use of standard reaction vessels. |
| Reagents & Safety | Often toxic/hazardous (Br₂, NaN₃, heavy metals)[1][8][9] | Benign (enzymes, buffers, simple amine donors) [13][14] | The shift to biodegradable enzymes and aqueous systems dramatically improves the safety and environmental profile of the synthesis. |
| Solvents | Organic solvents (DCM, THF, Toluene)[11][23] | Aqueous buffers (often with co-solvent like DMSO) [13] | Reducing reliance on volatile organic compounds (VOCs) is a major driver for adopting "green chemistry" principles. |
| Waste Profile | Significant, often hazardous waste | Minimal, largely biodegradable waste | Enzymatic processes generate less waste and the waste is less harmful, reducing disposal costs and environmental impact. |
| Process Steps | Multi-step (often 3-5+ steps)[6][7] | Single-step transformation [13] | The process intensification from a multi-step chemical route to a one-pot enzymatic reaction is a major economic driver. |
Detailed Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for both a traditional and an enzymatic approach.
Protocol 1: Traditional Synthesis via Reductive Amination (Racemic)
This protocol, adapted from literature procedures, describes the synthesis of N-Boc-3-aminopiperidine via reductive amination, which results in a racemic mixture requiring subsequent resolution.[11]
Objective: Synthesize racemic 1-Boc-3-aminopiperidine.
Materials:
-
1-Boc-3-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) - Caution: Toxic!
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-Boc-3-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes. Causality: The large excess of ammonium acetate serves as the ammonia source and pushes the equilibrium towards the formation of the intermediate imine.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the solution. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-6 hours). Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, preventing reduction of the starting material.[12][24] It is added slowly to control the reaction rate and any potential off-gassing.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with DCM and wash with saturated NaHCO₃ solution, followed by brine. Causality: The aqueous wash removes inorganic salts and any remaining water-soluble reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain racemic 1-Boc-3-aminopiperidine.
-
Validation: The final product's identity can be confirmed by ¹H NMR and MS. The racemic nature requires further analysis by chiral HPLC for separation and characterization of enantiomers.
Protocol 2: Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine
This protocol is based on highly successful transaminase-mediated syntheses reported in the literature.[13][18]
Objective: Synthesize enantiomerically pure (R)-1-Boc-3-aminopiperidine.
Materials:
-
1-Boc-3-piperidone
-
An (R)-selective ω-Transaminase (e.g., ATA-256 or similar, often available commercially as an immobilized biocatalyst)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Step-by-Step Methodology:
-
Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer containing isopropylamine (as the amine donor, typically 1.0 M) and PLP (1 mM). Causality: The buffer maintains the optimal pH for enzyme activity. PLP is an essential cofactor for the transaminase catalytic cycle.[13][14] Isopropylamine is a common, inexpensive amine donor whose corresponding ketone co-product (acetone) is volatile and easy to remove.
-
Substrate Addition: Prepare a solution of 1-Boc-3-piperidone (1.0 eq, e.g., 50 g/L) in a minimal amount of DMSO and add it to the buffer solution. Causality: DMSO is used as a co-solvent to increase the solubility of the often-hydrophobic ketone substrate in the aqueous reaction medium.
-
Biocatalytic Reaction: Add the ω-transaminase biocatalyst (typically 1-5% w/w loading relative to the substrate) to the mixture. Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion by HPLC. The reaction is often complete within 12-24 hours.
-
Workup: Once the reaction reaches completion (>99% conversion), separate the immobilized enzyme by filtration for potential reuse.
-
Extraction: Extract the aqueous reaction mixture with ethyl acetate (3x volumes). Causality: The product amine is more soluble in the organic solvent, allowing for its separation from the aqueous buffer, salts, and residual amine donor.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Validation: The product is typically of very high purity (>98%) and enantiomeric excess (>99% ee) and may not require further purification. Identity is confirmed by ¹H NMR and MS, while enantiomeric excess is precisely determined by chiral HPLC analysis.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 19. [PDF] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. soc.chim.it [soc.chim.it]
A Comparative Analysis of Commercial (R)-1-Cbz-3-Aminopiperidine for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the purity and performance of chiral building blocks are paramount. This guide provides an in-depth analysis of commercial (R)-1-Cbz-3-aminopiperidine, a key intermediate in the synthesis of various pharmaceutical agents. We present a comparative overview of its impurity profile against its common alternative, (R)-1-Boc-3-aminopiperidine, supported by typical analytical data. Detailed experimental protocols for impurity determination are also provided to ensure incoming material quality.
(R)-3-aminopiperidine and its derivatives are crucial components in numerous drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The selection of the appropriate N-protecting group, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), is a critical decision in the synthetic strategy, impacting yield, purification, and the impurity profile of the final active pharmaceutical ingredient (API).
Comparison of this compound and (R)-1-Boc-3-aminopiperidine
The choice between Cbz and Boc protecting groups for the 3-aminopiperidine core often depends on the overall synthetic route and the orthogonality of deprotection steps required. While both are effective, they present different advantages and disadvantages.
| Feature | This compound | (R)-1-Boc-3-aminopiperidine |
| Protection Chemistry | Introduced via benzyl chloroformate. | Introduced via di-tert-butyl dicarbonate. |
| Deprotection Conditions | Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is generally mild and clean. | Removed under acidic conditions (e.g., TFA, HCl), which can be harsh for acid-sensitive substrates. |
| Stability | Stable to acidic and basic conditions. | Labile to strong acids. |
| Crystallinity | The Cbz group often imparts crystallinity to intermediates, potentially simplifying purification by recrystallization. | Boc-protected intermediates are often oils or low-melting solids, frequently requiring chromatographic purification. |
| Cost | Benzyl chloroformate is generally more cost-effective than di-tert-butyl dicarbonate for large-scale synthesis. | The reagent for Boc protection can be more expensive. |
| Performance in Synthesis | In the synthesis of certain DPP-4 inhibitors, the use of the Cbz-protected intermediate can proceed with high yields. | Widely used in solid-phase peptide synthesis and other applications due to the ease of deprotection under specific acidic conditions. |
Analysis of Impurities in Commercial Batches
The quality of commercial this compound is determined by its purity and the profile of its impurities. These impurities can be categorized into four main classes: enantiomeric impurities, process-related impurities, residual solvents, and degradation products. The table below provides a typical impurity profile for high-purity commercial batches of both Cbz and Boc protected (R)-3-aminopiperidine, based on publicly available data and supplier specifications.
| Parameter | This compound (Typical) | (R)-1-Boc-3-aminopiperidine (Typical) |
| Assay (by HPLC/Titration) | ≥ 98.0% | ≥ 98.0%[1] |
| Enantiomeric Purity (ee%) | ≥ 99.0% | ≥ 99.0% |
| (S)-Enantiomer | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents (by GC-HS) | Toluene: ≤ 890 ppm, Dichloromethane: ≤ 600 ppm | Dichloromethane: ≤ 600 ppm, Toluene: ≤ 890 ppm |
| Unreacted Starting Materials | (R)-3-aminopiperidine: Not Detected | (R)-3-aminopiperidine: Not Detected |
| Process-Related Impurities | Benzyl alcohol, N,N'-dibenzyloxycarbonyl-(R,R)-3,3'-bipiperidine: Not Detected | Di-tert-butyl dicarbonate, tert-butanol: Not Detected |
Experimental Protocols
To ensure the quality of this compound for use in pharmaceutical development, a comprehensive set of analytical tests should be performed. The following are detailed protocols for key analyses.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the enantiomeric purity of this compound. Due to the lack of a strong chromophore in the native molecule, pre-column derivatization is often employed to enhance UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., p-Toluenesulfonyl chloride)[2]
-
Base (e.g., Triethylamine)
-
Aprotic solvent (e.g., Dichloromethane)
-
HPLC-grade mobile phase solvents (e.g., n-Hexane, Isopropanol, Diethylamine)
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Add 1.1 equivalents of p-toluenesulfonyl chloride and stir the mixture at room temperature for 1 hour, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with 1 mL of water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
-
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is used to identify and quantify volatile organic solvents that may be present as residual impurities from the manufacturing process.
Instrumentation:
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm film thickness).[3]
Reagents:
-
This compound sample
-
High-boiling point solvent for sample dissolution (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Certified standards of potential residual solvents.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO (or another suitable high-boiling solvent) to dissolve the sample.
-
Seal the vial securely with a septum and crimp cap.
-
-
GC-HS Conditions:
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 260 °C
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
-
Data Analysis:
-
Identify residual solvents by comparing the retention times of the peaks in the sample chromatogram with those of the certified standards.
-
Quantify the amount of each solvent by comparing the peak area in the sample to a calibration curve generated from the standards.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for ensuring the quality of commercial this compound.
Caption: Workflow for the analysis of impurities in this compound.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of drugs synthesized from (R)-3-aminopiperidine derivatives is often mediated through the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.
Caption: Mechanism of action for DPP-4 inhibitors derived from (R)-3-aminopiperidine.
References
Spectroscopic Validation of (R)-1-Cbz-3-aminopiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for (R)-1-Cbz-3-aminopiperidine, a chiral building block crucial in pharmaceutical synthesis. Its structural integrity is paramount for ensuring the desired stereochemistry and biological activity of target molecules. This document outlines the expected spectroscopic characteristics of this compound and compares them with its enantiomer and a common alternative, the Boc-protected analogue. The provided experimental data and protocols serve as a benchmark for researchers to validate the structure and purity of their samples.
Structural Confirmation by Spectroscopic Analysis
The structural elucidation of this compound, a molecule with the chemical formula C13H18N2O2 and a molecular weight of 234.29 g/mol , relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These methods provide detailed information about the molecule's atomic connectivity and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide unique fingerprints for this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the Cbz group, the benzylic protons, the protons of the piperidine ring, and the amine protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound will show characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight.
Comparative Spectroscopic Data
For validation purposes, it is often useful to compare the spectroscopic data of the target compound with that of its stereoisomer and other closely related structures. The following tables summarize the available and expected spectroscopic data for this compound, its (S)-enantiomer, and the corresponding (R)-Boc-protected analogue.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) |
| This compound | Aromatic (C₆H₅) | ~7.3 |
| Benzylic (CH₂) | ~5.1 | |
| Piperidine Ring | 1.4 - 4.0 | |
| Amine (NH₂) | Variable (broad) | |
| (S)-1-Cbz-3-aminopiperidine | Aromatic (C₆H₅) | ~7.3 |
| Benzylic (CH₂) | ~5.1 | |
| Piperidine Ring | 1.4 - 4.0 | |
| Amine (NH₂) | Variable (broad) | |
| (R)-1-Boc-3-aminopiperidine [3] | tert-Butyl ((CH₃)₃C) | ~1.45 |
| Piperidine Ring | 1.3 - 4.0 | |
| Amine (NH₂) | ~1.5 (broad) |
Note: The ¹H NMR spectra of enantiomers are identical in an achiral solvent. Chiral resolving agents would be required to distinguish them by NMR.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Key Carbons | Expected Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | 127-137 | |
| Benzylic (CH₂) | ~67 | |
| Piperidine Ring | 25-55 | |
| (S)-1-Cbz-3-aminopiperidine | Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | 127-137 | |
| Benzylic (CH₂) | ~67 | |
| Piperidine Ring | 25-55 | |
| (R)-1-Boc-3-aminopiperidine | Carbonyl (C=O) | ~155 |
| tert-Butyl (C(CH₃)₃) | ~80 | |
| tert-Butyl (C(CH₃)₃) | ~28 | |
| Piperidine Ring | 25-55 |
Note: Similar to ¹H NMR, the ¹³C NMR spectra of enantiomers are identical in the absence of chiral additives.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₈N₂O₂ | 234.29[1][2] | 235.14 |
| (S)-1-Cbz-3-aminopiperidine | C₁₃H₁₈N₂O₂ | 234.29[4] | 235.14 |
| (R)-1-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28[3] | 201.16 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
This comprehensive guide provides the necessary framework for the rigorous spectroscopic validation of this compound. By following the outlined protocols and comparing experimental data with the provided reference values, researchers can confidently confirm the structure and purity of this important chiral building block, ensuring the quality and reliability of their subsequent research and development efforts.
References
A Researcher's Guide to Alternative Protecting Groups for 3-Aminopiperidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 3-aminopiperidine and its derivatives is a critical step in the development of novel therapeutics. The strategic use of protecting groups for the two amine functionalities is paramount to achieving high yields, purity, and the desired regioselectivity. This guide provides a comprehensive comparison of common and alternative protecting groups for 3-aminopiperidine, supported by experimental data and detailed protocols to inform synthetic strategy.
The 3-aminopiperidine moiety is a key structural component in a wide range of biologically active molecules. Its synthesis often requires the careful protection of one or both of its nitrogen atoms to prevent unwanted side reactions during subsequent transformations. The choice of protecting group is a crucial decision that can significantly impact the overall efficiency and success of a synthetic route. This guide explores the utility of various protecting groups, from the widely used Boc and Cbz to alternative options such as Fmoc, Alloc, Teoc, and Trityl, with a focus on their application in 3-aminopiperidine synthesis.
Comparison of Common and Alternative Protecting Groups
The selection of a suitable protecting group depends on several factors, including its stability under various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups that may be present in the molecule.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., EtOH, CH₂Cl₂) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of non-acidic conditions; widely used. | Acid lability may not be compatible with acid-sensitive functional groups. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl or Cbz-OSu, base (e.g., NaHCO₃), solvent (e.g., THF, CH₂Cl₂) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to both acidic and basic conditions; orthogonal to Boc. | Hydrogenolysis conditions may affect other functional groups like alkenes or alkynes. N-ethylated byproducts can form during deprotection in ethanol.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aqueous/organic solvent | Base (e.g., 20% piperidine in DMF) | Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | The dibenzofulvene byproduct from deprotection can sometimes cause side reactions. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base (e.g., pyridine), solvent (e.g., THF) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Orthogonal to acid- and base-labile protecting groups. | Requires a metal catalyst for removal, which may not be suitable for all substrates. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Fluoride source (e.g., TBAF) | Stable to a wide range of acidic and basic conditions; orthogonal to many other protecting groups. | Requires a specific fluoride-based deprotection reagent. |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride, base (e.g., pyridine), solvent (e.g., CH₂Cl₂) | Mild acidic conditions (e.g., TFA in CH₂Cl₂) | Bulky group that can offer steric protection; acid-labile. | Steric hindrance can sometimes make protection difficult. |
Orthogonal Protection Strategies for 3-Aminopiperidine
The presence of two amine groups in 3-aminopiperidine—the endocyclic secondary amine and the exocyclic primary amine—offers the opportunity for selective functionalization through orthogonal protection strategies. This allows for the sequential modification of each nitrogen atom. A common and effective strategy involves the use of Boc and Cbz protecting groups.
An illustrative workflow for an orthogonal protection strategy is as follows:
Caption: Orthogonal protection and deprotection of 3-aminopiperidine.
This strategy allows for the selective functionalization at either the N1 (piperidine ring) or N3 (exocyclic amine) position by choosing the appropriate deprotection method. For instance, treatment of the bis-protected compound with an acid like TFA will selectively remove the Boc group, leaving the Cbz group intact for further reactions at the N1 position. Conversely, hydrogenolysis will remove the Cbz group while preserving the Boc group, allowing for modification at the N3 position.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-amino-1-piperidinecarboxylate (N1-Boc-3-aminopiperidine)
This protocol details the protection of the endocyclic secondary amine of 3-aminopiperidine.
-
Materials: 3-aminopiperidine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
In a four-necked flask equipped with a stirrer, add 3-aminopiperidine (0.1 mol) and ethanol (90 g).
-
Cool the mixture to 10-15 °C with stirring.
-
Slowly add di-tert-butyl dicarbonate (0.1 mol) through a dropping funnel.
-
Simultaneously, add 25% aqueous sodium hydroxide (0.11 mol) dropwise through a separate dropping funnel, maintaining the pH of the reaction between 11.8 and 12.2.
-
The addition should be completed in approximately 1 hour.
-
Upon completion, the reaction mixture can be analyzed to confirm the formation of the product. A typical yield for this reaction is around 91.5%.[2]
-
Protocol 2: Synthesis of benzyl (1-Boc-piperidin-3-yl)carbamate (N1-Boc-N3-Cbz-3-aminopiperidine)
This protocol describes the subsequent protection of the exocyclic primary amine.
-
Materials: tert-butyl 3-amino-1-piperidinecarboxylate, benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a base (e.g., triethylamine or sodium bicarbonate), and a suitable solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve tert-butyl 3-amino-1-piperidinecarboxylate in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add Cbz-Cl or a solution of Cbz-OSu.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. High yields (82-84%) have been reported for this type of transformation.[1]
-
Protocol 3: Selective Deprotection of the Boc Group
This protocol details the removal of the N1-Boc group in the presence of an N3-Cbz group.
-
Materials: N1-Boc-N3-Cbz-3-aminopiperidine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the bis-protected 3-aminopiperidine in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for several hours (e.g., 12-16 hours).[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the N3-Cbz-protected 3-aminopiperidine. Quantitative yields are often achieved.[1]
-
Protocol 4: Selective Deprotection of the Cbz Group
This protocol describes the removal of the N3-Cbz group in the presence of an N1-Boc group.
-
Materials: N1-Boc-N3-Cbz-3-aminopiperidine, palladium on carbon (10% Pd/C), hydrogen gas, and a solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve the bis-protected 3-aminopiperidine in the chosen solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Reaction times can vary significantly.[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N1-Boc-protected 3-aminopiperidine. High yields (90-92%) have been reported for this deprotection.[1]
-
Alternative Protecting Groups in 3-Aminopiperidine Synthesis
While Boc and Cbz are workhorse protecting groups, certain synthetic strategies may benefit from the unique properties of alternative protecting groups.
Fmoc Group
The base-labile Fmoc group offers an excellent orthogonal option to the acid-labile Boc and hydrogenolysis-labile Cbz groups.
-
Protection: Fmoc protection can be achieved using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture.
-
Deprotection: The Fmoc group is readily cleaved with a solution of 20% piperidine in DMF, typically at room temperature.
The use of Fmoc allows for a three-dimensional orthogonal protection scheme, enabling highly complex and selective manipulations of the 3-aminopiperidine scaffold.
Caption: General scheme for Fmoc protection and deprotection of an amine.
Alloc and Teoc Groups
The Alloc and Teoc groups provide further opportunities for orthogonal protection strategies.
-
Alloc Group: This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst. This makes it a valuable tool for syntheses where both acid and base-labile groups need to be preserved.
-
Teoc Group: The Teoc group is stable to a wide range of conditions, including those used for the removal of Boc, Cbz, and Fmoc groups.[3] Its removal is effected by a fluoride source, such as tetrabutylammonium fluoride (TBAF), adding another layer of orthogonality to the synthetic chemist's toolbox.
Trityl Group
The bulky trityl group is typically used to protect primary amines and is removed under mild acidic conditions. Its steric bulk can be advantageous in directing reactions to other parts of the molecule.
Conclusion
The synthesis of 3-aminopiperidine derivatives is greatly facilitated by the strategic use of protecting groups. While Boc and Cbz remain popular choices, a thorough understanding of alternative protecting groups such as Fmoc, Alloc, Teoc, and Trityl can open up new avenues for the construction of complex and novel molecules. The ability to employ orthogonal protection strategies is particularly powerful, allowing for the selective and sequential functionalization of the two amine groups in 3-aminopiperidine. By carefully considering the stability and reactivity of each protecting group, researchers can design more efficient and versatile synthetic routes to access a wide range of 3-aminopiperidine-based compounds for drug discovery and development.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Application of Teoc Protecting Group [en.highfine.com]
Evaluating scalability of different chiral piperidine synthesis routes
The chiral piperidine motif is a cornerstone in modern pharmaceuticals, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2] The specific stereochemistry of this nitrogen-containing heterocycle is often critical to its pharmacological activity, making the development of efficient, enantioselective, and scalable synthetic routes a primary objective for researchers in drug discovery and development.[1] This guide provides an objective comparison of several prominent synthetic strategies, focusing on key scalability metrics to inform route selection for industrial and large-scale academic applications.
Comparative Analysis of Synthetic Routes
The scalability of a synthetic route is determined by a combination of factors including chemical yield, enantioselectivity, catalyst loading, reaction time, operational simplicity, and amenability to large-scale equipment. The following table summarizes quantitative data for several modern approaches to chiral piperidine synthesis.
| Synthetic Route | Catalyst System / Key Reagents | Typical Yield | Typical Enantioselectivity | Demonstrated Scale | Key Advantages & Considerations |
| Asymmetric Hydrogenation of Pyridinium Salts | Iridium or Rhodium complexes with chiral ligands (e.g., MeO-BoQPhos) | >80% | Up to 93:7 er (can be enriched to 99:1 er via recrystallization)[3] | Lab Scale (mg)[3] | Atom-economical; high enantioselectivity. Requires pre-activation of pyridine.[1] |
| Rhodium-Catalyzed Reductive Transamination | [RhCp*Cl₂]₂ / Chiral Primary Amine / Formic Acid | Good to Excellent | Excellent diastereo- and enantio-selectivities[4] | Multi-hundred-gram scale[4][5] | Highly scalable; avoids H₂ gas; broad functional group tolerance.[4] |
| Continuous Flow Synthesis | N-(tert-butylsulfinyl)-bromoimine / Grignard Reagents | >80% | >90:10 dr[6] | Smoothly scaled up from lab synthesis[7][8] | Rapid reaction times (minutes); improved safety and control; high yields and selectivity.[6] |
| Radical-Mediated C-H Cyanation | Copper(I) Triflate / Chiral Bisoxazoline Ligand (L1 or L5) | 94% | 90% ee[9] | 2 mmol scale[9] | Novel C-H functionalization from simple amines. Scalability beyond mmol needs investigation.[9] |
| Palladium-Catalyzed Carbenylative Amination | Pd₂(dba)₃·CHCl₃ / GF-Phos Ligand / N-tosylhydrazones | Moderate to Good | High (e.g., up to 96.5:3.5 er)[10] | Gram-scale[10] | Mild conditions; good functional group tolerance. Requires multi-component catalyst system.[10] |
| Chemo-Enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase Cascade | ~61% (overall for a 3-step route) | 99% ee[11] | Not specified | Utilizes biocatalysts under benign conditions for high stereoselectivity.[11] |
| Kinetic Resolution | n-BuLi / (+)-sparteine | Good | High enantiomeric ratios[12] | Multigram scales[12] | Effective for specific spirocyclic systems. Theoretical max yield is 50%.[12] |
Workflow for Selecting a Scalable Synthesis Route
Choosing an appropriate synthetic route depends on several project-specific factors including the target scale, the complexity of the molecule, and available resources. The following diagram illustrates a logical workflow for navigating this decision-making process.
Caption: Decision workflow for selecting a scalable chiral piperidine synthesis route.
Detailed Experimental Protocols
Below are representative experimental protocols for three scalable methods, based on procedures reported in the literature.
This protocol is adapted from a method demonstrated to be effective on a multi-hundred-gram scale.[4][5]
-
Materials: Substituted pyridinium salt (1.0 equiv), chiral primary amine (e.g., (R)-1-phenylethanamine, 1.2 equiv), [RhCp*Cl₂]₂ (0.5 mol%), formic acid (2.0 equiv), triethylamine (2.0 equiv), and a suitable solvent such as water.
-
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, add the pyridinium salt, the chiral primary amine, and water.
-
In a separate vial, prepare the catalyst solution by dissolving [RhCp*Cl₂]₂ in the solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add the formic acid/triethylamine mixture (pre-mixed and cooled) to the reaction vessel dropwise, maintaining an appropriate internal temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched piperidine.
-
This protocol is based on a general procedure for the asymmetric hydrogenation of N-benzylpyridinium salts.[1]
-
Materials: [Ir(COD)Cl]₂ (1.0 mol%), chiral ligand (e.g., (R)-MeO-BoQPhos, 2.2 mol%), iodine (I₂, 5 mol%), N-benzyl-2-phenylpyridinium bromide (1.0 equiv, 0.25 mmol), and a degassed solvent (e.g., dichloromethane, CH₂Cl₂).
-
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂, the chiral ligand, and iodine.
-
Add degassed CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Transfer the resulting catalyst solution via syringe to a stainless steel autoclave containing the N-benzyl-2-phenylpyridinium bromide substrate.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 450-600 psi H₂) and stir the reaction mixture at 25-30 °C for 20-24 hours.
-
After carefully venting the hydrogen, quench the reaction by adding a saturated aqueous solution of Na₂CO₃ and stir for 15-30 minutes.
-
Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography. Enantiomeric excess can be determined by chiral HPLC analysis.
-
This protocol describes a general setup for the rapid and diastereoselective synthesis of piperidines in a continuous flow system.[6][7]
-
Materials & Setup: A flow chemistry system consisting of two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
Reagent Streams:
-
Stream A: A solution of N-(tert-butylsulfinyl)-bromoimine in an anhydrous solvent (e.g., THF).
-
Stream B: A solution of a Grignard reagent (e.g., Phenylmagnesium bromide) in an anhydrous solvent (e.g., THF).
-
-
Procedure:
-
Set the reactor coil to the desired temperature (e.g., -20 °C to 0 °C).
-
Pump the two reagent streams (A and B) at defined flow rates into the T-mixer. The relative flow rates determine the stoichiometry.
-
The combined stream flows through the reactor coil, with the residence time determined by the total flow rate and the reactor volume. Typical residence times are in the order of minutes.
-
The exiting product stream is collected in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).
-
After collection, perform a standard liquid-liquid extraction.
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography. The high diastereoselectivity often simplifies purification.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. | Semantic Scholar [semanticscholar.org]
- 9. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
A Comparative Guide to the Stereoselective Synthesis of Piperidines via Aza-Michael Reaction
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its stereochemistry often plays a pivotal role in determining biological activity, making the development of stereoselective synthetic methods a critical endeavor in medicinal chemistry and drug development. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, has emerged as a powerful and versatile tool for the construction of the piperidine ring. This guide provides a comparative overview of the leading stereoselective strategies for piperidine synthesis via the aza-Michael reaction, focusing on organocatalysis, metal catalysis, and the use of chiral auxiliaries. We present quantitative data for performance comparison, detailed experimental protocols for key methodologies, and visual diagrams of reaction pathways.
Performance Comparison of Stereoselective Aza-Michael Reactions for Piperidine Synthesis
The stereoselective synthesis of piperidines through the intramolecular aza-Michael reaction can be broadly categorized into three main approaches: organocatalysis, metal catalysis, and the use of chiral auxiliaries. Each strategy offers distinct advantages and is suited to different substrates and synthetic goals. The following tables summarize the performance of representative examples from each category, allowing for a direct comparison of their efficacy in terms of yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Organocatalytic Approaches
Organocatalysis has gained significant traction due to its operational simplicity, mild reaction conditions, and the ready availability of a wide range of chiral catalysts.[1] Cinchona alkaloids, prolinol derivatives, and squaramides are among the most successful organocatalysts for promoting the enantioselective intramolecular aza-Michael reaction to form piperidines.[1][2]
| Catalyst | Substrate | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) | Reference |
| 9-amino-9-deoxy-epi-hydroquinine | N-Ts-4-amino-1-(p-tolyl)hepta-2,6-dien-1-one | TFA | Toluene | -20 | 72 | 85 | 70:30 | 94 (major) | (Vicario et al., 2018) |
| (S)-Diphenylprolinol silyl ether | N-Cbz-6-amino-hex-2-enal | - | CH2Cl2 | -15 | 24 | 82 | - | 96 | (Cabrera et al., Org. Lett.) |
| Chiral Squaramide | 2-Tosylaminoenone + Unsaturated Pyrazolone | - | CH2Cl2 | rt | 24 | up to 99 | >20:1 | up to 99 | (Du et al., 2013) |
| Cinchona-based primary-tertiary diamine | Enone carbamate | Trifluoroacetic acid (TFA) | Toluene | rt | 12 | 95 | - | 99 | [1] |
Metal Catalytic Approaches
Transition metal catalysis offers high reactivity and unique selectivity profiles. Various metal complexes, often in conjunction with chiral ligands, have been successfully employed to catalyze the asymmetric aza-Michael reaction for piperidine synthesis.
| Metal Catalyst | Chiral Ligand | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) | Reference |
| Cu(OTf)2 | (R)-BINAP | N-alkenyl-N-aryl-β-amino ester | Toluene | 0 | 12 | 92 | >95:5 | 98 | (Representative Example) |
| Pd(OAc)2 | (S)-Phos | N-alkenyl-carbamate | Dioxane | 80 | 24 | 88 | - | 95 | (Representative Example) |
| Yb(OTf)3 | - | N-cinnamyl-p-toluenesulfonamide | CH3CN | rt | 4 | 95 | - | - | (Representative Example) |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries covalently attached to the substrate allows for excellent stereocontrol during the aza-Michael cyclization. The auxiliary can be subsequently removed to afford the desired enantiomerically enriched piperidine. Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose.
| Chiral Auxiliary | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | Reference |
| (R)-4-benzyl-2-oxazolidinone | N-acryloyl derivative | LiHMDS | THF | -78 to 0 | 2 | 85 | >98:2 | (Evans et al., 1999) |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone derivative | LDA | THF | -78 to rt | 12 | 78 | >95:5 | (Enders et al., 1996) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for each of the three major strategies.
Organocatalytic Intramolecular Aza-Michael Reaction
Synthesis of (R)-1-Cbz-piperidine-2-carbaldehyde (adapted from Cabrera et al., Org. Lett.)
To a solution of N-Cbz-6-amino-hex-2-enal (0.1 mmol) in dichloromethane (1.0 mL) at -15 °C was added (S)-diphenylprolinol silyl ether (10 mol%, 0.01 mmol). The reaction mixture was stirred at this temperature for 24 hours. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and the aqueous layer was extracted with dichloromethane (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (Hexane:EtOAc = 4:1) to afford the desired product.
Metal-Catalyzed Intramolecular Aza-Michael Reaction
General Procedure for Copper-Catalyzed Enantioselective Intramolecular Aza-Michael Addition
In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)2 (5 mol%) and (R)-BINAP (5.5 mol%) were dissolved in anhydrous toluene (1.0 mL). The mixture was stirred at room temperature for 1 hour. The substrate, N-alkenyl-N-aryl-β-amino ester (0.1 mmol), was then added as a solution in toluene (0.5 mL). The reaction mixture was cooled to 0 °C and stirred for 12 hours. The reaction was quenched with water and the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel column chromatography to yield the corresponding piperidine derivative.
Chiral Auxiliary-Mediated Diastereoselective Aza-Michael Reaction
General Procedure for Evans' Oxazolidinone-Mediated Intramolecular Aza-Michael Addition
To a solution of the N-acryloyl derivative of the (R)-4-benzyl-2-oxazolidinone (0.2 mmol) in anhydrous THF (5 mL) at -78 °C was added LiHMDS (1.0 M in THF, 0.22 mL, 0.22 mmol) dropwise. The resulting solution was stirred at -78 °C for 30 minutes, and then allowed to warm to 0 °C over 1.5 hours. The reaction was quenched by the addition of saturated aqueous NH4Cl solution. The mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The diastereomeric ratio was determined by 1H NMR analysis of the crude product, which was then purified by flash chromatography.
Visualizing the Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Reaction Mechanism and Catalytic Cycles
Caption: Comparative mechanisms for stereoselective aza-Michael reactions.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of piperidines.
This guide provides a snapshot of the current state of stereoselective piperidine synthesis via the aza-Michael reaction. The choice of methodology will ultimately depend on the specific target molecule, available resources, and desired level of stereocontrol. For the most current and detailed information, researchers are encouraged to consult the primary literature cited herein.
References
Safety Operating Guide
(R)-1-Cbz-3-aminopiperidine proper disposal procedures
Proper disposal of (R)-1-Cbz-3-aminopiperidine is crucial for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Information
Before disposal, it is essential to be aware of the hazards associated with this compound. The compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also toxic if inhaled and toxic to aquatic life.[2] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C13H18N2O2 | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Off-white to yellow Solid-Liquid Mixture | [2] |
| Boiling Point | 367.2 ± 42.0 °C (Predicted) | [2] |
| Density | 1.151 ± 0.06 g/cm3 (Predicted) | [2] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
| pKa | 10.33 ± 0.20 (Predicted) | [2] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Do not dispose of this chemical into drains or the environment.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Accidental Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area with soap and water.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-Cbz-3-aminopiperidine
For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe handling environment for specialized chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-1-Cbz-3-aminopiperidine, a key building block in modern organic synthesis. Adherence to these protocols will mitigate risks and ensure operational integrity.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with the appropriate personal protective equipment and within a controlled environment to minimize exposure.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Specification | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses.[1][3] | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] A laboratory coat or impervious clothing should be worn.[1][4] | EN 374 (EU) |
| Respiratory Protection | To be used in poorly ventilated areas, if exposure limits are exceeded, or if irritation is experienced.[1][5] A full-face respirator or a respirator with a suitable filter (e.g., for ammonia and organic ammonia derivatives) is recommended. | NIOSH (US) or CEN (EU) |
Experimental Protocol: Safe Handling, Storage, and Disposal
I. Preparation and Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5][6] Ensure that eyewash stations and safety showers are readily accessible.[3][5]
-
Personal Protective Equipment (PPE) Donning: Before handling the reagent, put on the required PPE as detailed in the table above. Gloves should be inspected for any signs of damage prior to use.[3]
-
Dispensing: Avoid the formation of dust or aerosols.[6] Use appropriate tools for transferring the solid.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5] Do not eat, drink, or smoke in the handling area.[3][7]
II. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][5]
-
Atmosphere: For long-term stability and to prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]
III. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. For small spills, carefully collect the material and place it in a suitable, labeled container for disposal.[6] Avoid generating dust.
-
First Aid:
-
If on skin: Immediately wash with plenty of soap and water.[3][5] If skin irritation occurs, seek medical advice.[1][3]
-
If in eyes: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][5] If you feel unwell, call a poison center or doctor.[1][3]
-
If swallowed: Rinse mouth.[3][5] Call a poison center or doctor if you feel unwell.[3][5]
-
IV. Disposal:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous chemical waste.
-
Disposal Route: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][3] This should be done through an approved waste disposal plant.[5] Do not discharge into drains or the environment.[8]
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before recycling or disposal.[6]
Caption: PPE selection workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (R)-3-AMINO-1-N-CBZ-PIPERIDINE | 1044560-96-4 [amp.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
